Product packaging for 1-Cyano-5-iodonaphthalene(Cat. No.:)

1-Cyano-5-iodonaphthalene

Cat. No.: B15064291
M. Wt: 279.08 g/mol
InChI Key: FOHZMCAFCHLKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyano-5-iodonaphthalene is a valuable bifunctional organic intermediate designed for advanced research and development. This compound features both an electron-withdrawing cyano group and a reactive iodo substituent on its naphthalene ring system, making it a versatile precursor in cross-coupling reactions such as the Suzuki and Heck reactions. Its primary research applications include serving as a key building block in the synthesis of organic electronic materials, where the extended naphthalene core contributes to desirable photophysical properties, and in medicinal chemistry for the construction of more complex molecular architectures. The compound is typically supplied as a solid and requires storage in a cool, dark place under an inert atmosphere to maintain stability. As with all chemicals of this nature, proper personal protective equipment should be used. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6IN B15064291 1-Cyano-5-iodonaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6IN

Molecular Weight

279.08 g/mol

IUPAC Name

5-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H

InChI Key

FOHZMCAFCHLKCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)I)C#N

Origin of Product

United States

Foundational & Exploratory

1-Cyano-5-iodonaphthalene chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Cyano-5-iodonaphthalene (also known as 5-Iodo-1-naphthonitrile). Due to the limited availability of direct experimental data for this specific compound, this guide also presents a proposed synthetic route starting from a commercially available precursor, along with generalized experimental protocols.

Core Chemical Properties

PropertyValueSource/Basis for Estimation
Molecular Formula C₁₁H₆INCalculated from structure
Molecular Weight 279.08 g/mol Calculated from atomic weights
CAS Number Not assigned or not publicly available-
Appearance Expected to be a solid at room temperatureBased on related iodo- and cyano-naphthalene derivatives.
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water.Based on the nonpolar naphthalene core and the nature of the iodo and cyano functional groups.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 5-Iodo-1-naphthol. The proposed two-step synthesis involves a diazotization of the amino group (formed from the naphthol) followed by a Sandmeyer reaction.

Synthetic Workflow

G cluster_0 Step 1: Conversion of Hydroxyl to Amino Group (Buchwald-Hartwig Amination) cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction A 5-Iodo-1-naphthol C 5-Iodo-1-aminonaphthalene A->C Reaction B Buchwald-Hartwig Amination Conditions (e.g., Benzophenone imine, Pd catalyst, ligand, base) D 5-Iodo-1-aminonaphthalene F 5-Iodo-1-naphthalenediazonium chloride D->F Reaction E NaNO₂, aq. HCl 0-5 °C G 5-Iodo-1-naphthalenediazonium chloride I This compound G->I Reaction H CuCN, KCN

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 5-Iodo-1-aminonaphthalene from 5-Iodo-1-naphthol (via Buchwald-Hartwig amination)
  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 5-Iodo-1-naphthol (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask. Then, add benzophenone imine (1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, cool the reaction to room temperature and add methanol followed by aqueous HCl. Stir the mixture until the intermediate imine is fully hydrolyzed to the primary amine.

  • Workup and Purification: Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound from 5-Iodo-1-aminonaphthalene
  • Diazotization:

    • Dissolve 5-Iodo-1-aminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or toluene).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features are outlined below. These can be used as a reference for the characterization of the synthesized compound.

TechniqueExpected Features
¹H NMR A complex aromatic region with multiple distinct signals for the six naphthalene protons. The chemical shifts will be influenced by the anisotropic effects of the naphthalene ring and the electronic effects of the iodo and cyano groups.
¹³C NMR Eleven distinct signals are expected: ten for the naphthalene core carbons and one for the nitrile carbon. The carbon bearing the iodine atom will show a characteristic upfield shift compared to unsubstituted naphthalene, while the carbon of the cyano group will appear in the typical nitrile region (around 115-125 ppm).
IR A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
MS (EI) The molecular ion peak (M⁺) is expected at m/z 279. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z 152 is also anticipated.

Potential Applications in Drug Development and Research

Naphthalene-based compounds are a versatile platform in medicinal chemistry. The unique substitution pattern of this compound makes it an interesting scaffold for further chemical modifications.

  • Scaffold for Medicinal Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the introduction of various pharmacophores.

  • Precursor for Polycyclic Aromatic Compounds: The iodo- and cyano- groups can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures.

  • Molecular Probe Development: The naphthalene core is fluorescent, and its photophysical properties can be tuned by the substituents. This could be exploited in the design of fluorescent probes for biological imaging.

Safety Information

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for a research chemical.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicity of this compound has not been determined. Assume it is harmful if ingested, inhaled, or absorbed through the skin.

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids or bases. The Sandmeyer reaction involves the use of toxic cyanides and should only be performed by trained personnel with appropriate safety measures in place.

In-Depth Technical Guide to 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyano-5-iodonaphthalene, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the compound's novelty and the absence of a registered CAS number in publicly accessible databases, this document outlines a detailed synthetic pathway, projected physicochemical properties, and potential research applications based on analogous chemical structures.

Compound Identification and Physicochemical Properties

As this compound is not commercially available, its Chemical Abstracts Service (CAS) number has not been assigned. The fundamental properties have been estimated based on the known values of 1-cyanonaphthalene and 1-iodonaphthalene.

PropertyValueSource
CAS Number Not Assigned-
Molecular Formula C₁₁H₆IN-
Molecular Weight 279.08 g/mol Calculated
Appearance Projected to be a solid at room temperatureAnalogy
Melting Point Estimated > 38 °CBased on 1-cyanonaphthalene[1]
Boiling Point Estimated > 299 °CBased on 1-cyanonaphthalene[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water.Analogy

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 1,5-diaminonaphthalene. The key challenge lies in the selective functionalization of the two amino groups, which can be addressed by a protection/deprotection strategy coupled with sequential Sandmeyer reactions.

A proposed logical workflow for the synthesis is outlined below:

G A 1,5-Diaminonaphthalene B Mono-acetylated-1,5-diaminonaphthalene A->B Acetic anhydride, Pyridine C 5-Amino-1-iodonaphthalene B->C 1. NaNO2, HCl (Diazotization) 2. KI (Sandmeyer Iodination) D 5-Diazonium-1-iodonaphthalene salt C->D NaNO2, HCl (Diazotization) E This compound D->E CuCN (Sandmeyer Cyanation)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Mono-acetylation of 1,5-Diaminonaphthalene

This step is crucial for differentiating the two amino groups. By reacting 1,5-diaminonaphthalene with a limited amount of acetylating agent, a statistical mixture containing the desired mono-acetylated product can be obtained.

  • Materials: 1,5-diaminonaphthalene, acetic anhydride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,5-diaminonaphthalene in a suitable solvent such as DCM or pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a sub-stoichiometric amount (e.g., 0.9 equivalents) of acetic anhydride dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the mono-acetylated product from the reaction mixture (containing di-acetylated and unreacted starting material) using column chromatography.

Step 2: First Sandmeyer Reaction (Iodination)

The free amino group of the mono-acetylated intermediate is converted to an iodo group via a Sandmeyer reaction.

  • Materials: Mono-acetylated-1,5-diaminonaphthalene, sodium nitrite (NaNO₂), hydrochloric acid (HCl), potassium iodide (KI).

  • Procedure:

    • Suspend the mono-acetylated compound in an aqueous solution of HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, dissolve KI in water.

    • Slowly add the cold diazonium salt solution to the KI solution.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, and dry over a suitable drying agent.

    • Purify the product by recrystallization or column chromatography.

Step 3: Deprotection of the Acetyl Group

The acetyl protecting group is removed to reveal the second amino group for the subsequent reaction.

  • Materials: Acetylated intermediate from Step 2, hydrochloric acid or sodium hydroxide.

  • Procedure:

    • Reflux the acetylated compound in an aqueous solution of HCl or NaOH.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture and extract the deprotected product (5-amino-1-iodonaphthalene).

    • Purify the product as necessary.

Step 4: Second Sandmeyer Reaction (Cyanation)

The newly exposed amino group is converted to a cyano group.

  • Materials: 5-Amino-1-iodonaphthalene, NaNO₂, HCl, copper(I) cyanide (CuCN).

  • Procedure:

    • Follow the same diazotization procedure as in Step 2 to form the diazonium salt of 5-amino-1-iodonaphthalene.

    • Prepare a solution of CuCN in a suitable solvent (e.g., aqueous KCN).

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Gently warm the reaction mixture to facilitate the substitution and nitrogen evolution.

    • After the reaction is complete, neutralize the mixture and extract the final product, this compound.

    • Purify the product using column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound and its intermediates would rely on standard spectroscopic techniques.

TechniquePredicted Key Features for this compound
¹H NMR A complex aromatic region with distinct signals for the six naphthalene protons, showing characteristic coupling patterns.
¹³C NMR Signals corresponding to the eleven carbon atoms of the naphthalene ring and the cyano group. The carbons attached to the iodine and cyano groups would show characteristic chemical shifts.
FT-IR A sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. Characteristic bands for the C-I stretching and aromatic C-H stretching will also be present.
Mass Spec. The molecular ion peak (M⁺) should be observed at m/z = 279, with a characteristic isotopic pattern due to the presence of iodine.

Applications in Research and Development

This compound, as a bifunctional molecule, holds promise as a versatile building block in several areas of chemical research:

  • Drug Discovery: The naphthalene scaffold is present in numerous bioactive molecules. The cyano and iodo groups can serve as handles for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against various biological targets. The iodine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

  • Materials Science: Aromatic nitriles and iodinated compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could lead to novel materials with interesting photophysical and electronic properties.

Signaling Pathways and Logical Relationships

The synthetic strategy for this compound relies on a series of well-established chemical transformations. The logical relationship between the key steps can be visualized as a decision-making process based on the reactivity of the functional groups.

G Start 1,5-Diaminonaphthalene (Symmetric) Protect Mono-protection of one amino group Start->Protect Sandmeyer1 First Sandmeyer Reaction (on free -NH2) Protect->Sandmeyer1 Deprotect Deprotection of second amino group Sandmeyer1->Deprotect Sandmeyer2 Second Sandmeyer Reaction (on newly freed -NH2) Deprotect->Sandmeyer2 End This compound (Asymmetric) Sandmeyer2->End

Caption: Logical flow of the synthetic strategy.

This guide provides a foundational understanding of this compound, from its synthesis to its potential applications. As a novel compound, further experimental investigation is required to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Molecular Structure of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyano-5-iodonaphthalene, also known as 5-iodo-1-naphthonitrile, is an aromatic organic compound characterized by a naphthalene core substituted with a cyano group at the 1-position and an iodine atom at the 5-position. This bifunctional structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the iodo and cyano groups offers distinct reactive sites for further molecular elaboration through various cross-coupling reactions and nucleophilic additions. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key safety and handling protocols.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its application in experimental research and synthetic processes.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValue
Chemical Name 5-iodo-1-naphthonitrile
Synonyms This compound
CAS Number 30694-81-2
Molecular Formula C₁₁H₆IN
Molecular Weight 279.08 g/mol
logP (octanol/water) ~4.03 (calculated)[1]
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a complete set of peer-reviewed spectral data for this compound is not widely published, the expected characteristic signals are outlined below based on the analysis of its constituent functional groups and related naphthalene structures.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring. The chemical shifts will be influenced by the anisotropic effects of the aromatic system and the electronic effects of the cyano and iodo substituents. Protons ortho to the iodine and cyano groups will likely exhibit the most significant downfield shifts.

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum should display eleven distinct signals. The carbon of the cyano group (-C≡N) is expected in the δ 115-125 ppm range. The carbon atom attached to the iodine (C-5) would be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm) due to the heavy atom effect. The remaining nine aromatic carbons will resonate in the typical range of δ 120-140 ppm.

Infrared (IR) Spectroscopy (Predicted): Key vibrational frequencies are anticipated to confirm the presence of the primary functional groups:

  • C≡N stretch: A sharp, strong absorption band between 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

  • C-H stretch (aromatic): Signals above 3000 cm⁻¹.

  • C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-I stretch: Typically found in the far-infrared region, often below 600 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the diazotization of an amino group followed by its substitution with iodine.

Workflow Diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Workup & Purification A 5-Amino-1-cyanonaphthalene B HCl / NaNO₂ (aq) 0-5 °C A->B Reactant C Naphthalene-5-diazonium-1-carbonitrile Chloride B->C Forms D Potassium Iodide (KI) Solution C->D Reacts with E This compound D->E Produces F Extraction with Organic Solvent E->F G Column Chromatography F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 5-Amino-1-cyanonaphthalene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (or other suitable eluents)

Procedure:

  • Diazotization:

    • Suspend 5-amino-1-cyanonaphthalene in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford pure this compound.

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Hazard Identification
  • Acute Toxicity: Fatal if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Logical Relationship of Handling Precautions:

G cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling & Storage Procedures H1 Fatal if Swallowed/Inhaled P1 Respiratory Protection H1->P1 mitigates H2 Skin/Eye Irritant P2 Protective Gloves H2->P2 mitigates P3 Eye/Face Protection H2->P3 mitigates H3 Aquatic Toxicity S2 Avoid Dust Generation H3->S2 prevents release S1 Work in a Fume Hood P1->S1 enables S3 Store in Tightly Closed Container S4 Protect from Light and Air S3->S4

Caption: Hazard mitigation through PPE and handling procedures.

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Do not breathe dust.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

  • Storage: Keep the container tightly closed and dry.[1] Store in a well-ventilated place, protected from light and air.[1] It is recommended to store under an inert atmosphere if possible.

Conclusion

This compound is a synthetically useful, yet hazardous, chemical intermediate. Its molecular structure offers dual reactivity that can be exploited for the synthesis of complex molecules in pharmaceutical and materials science research. Adherence to strict safety protocols is mandatory when handling this compound. The provided information serves as a foundational guide for researchers, and further experimental validation of properties and synthetic routes is encouraged.

References

Spectroscopic and procedural guide for 1-Cyano-5-iodonaphthalene and related analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document serves as a technical guide concerning the spectroscopic data for 1-Cyano-5-iodonaphthalene. Despite extensive searches of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for this compound could not be located. This suggests that such data may not be published in readily accessible sources.

To provide valuable context and reference for researchers working with similar structures, this guide presents the available spectroscopic data for the foundational molecules: 1-Iodonaphthalene and 1-Cyanonaphthalene. These compounds represent the constituent functional groups of the target molecule and their spectral characteristics are fundamental for the analysis of related derivatives.

Spectroscopic Data for 1-Iodonaphthalene

1-Iodonaphthalene is a key synthetic precursor and its spectral data are well-documented.

Mass Spectrometry

The mass spectrum of 1-Iodonaphthalene is characterized by its molecular ion peak and fragmentation pattern.

FeatureValue
Molecular FormulaC₁₀H₇I
Molecular Weight254.07 g/mol
Major Peak (m/z)254
Second Major Peak (m/z)127
Third Major Peak (m/z)126
Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups and aromatic structure.

Wavenumber (cm⁻¹)Interpretation
~3050Aromatic C-H stretch
~1570Aromatic C=C ring stretch
~770C-H out-of-plane bending
~530C-I stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data reveals the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum Note: Chemical shifts (δ) are typically reported in ppm relative to a standard (e.g., TMS).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet1HH-8
~7.85Doublet1HH-4
~7.75Doublet1HH-2
~7.50Triplet1HH-7
~7.40Triplet1HH-6
~7.25Triplet1HH-3
~7.10Doublet1HH-5

¹³C NMR Spectrum

Chemical Shift (δ) ppmAssignment
~139.0C-8a
~135.0C-4a
~133.0C-4
~130.0C-2
~129.0C-5
~128.0C-7
~127.5C-6
~127.0C-8
~124.0C-3
~95.0C-1 (C-I)

Spectroscopic Data for 1-Cyanonaphthalene

1-Cyanonaphthalene is another critical structural analogue.

Mass Spectrometry

The key feature in the mass spectrum of 1-Cyanonaphthalene is the prominent molecular ion peak.

FeatureValue
Molecular FormulaC₁₁H₇N
Molecular Weight153.18 g/mol
Major Peak (m/z)153
Infrared (IR) Spectroscopy

The nitrile (C≡N) group presents a distinct, sharp absorption band.

Wavenumber (cm⁻¹)Interpretation
~3060Aromatic C-H stretch
~2225Nitrile (C≡N) stretch
~1580, ~1500Aromatic C=C ring stretch
~780C-H out-of-plane bending

General Experimental Protocols

While a specific protocol for this compound is unavailable, the following outlines a general workflow for the synthesis and characterization of such a substituted naphthalene.

  • Synthesis : A common route would involve a Sandmeyer reaction starting from 5-amino-1-naphthalenecarbonitrile or a nucleophilic substitution on a suitable di-substituted naphthalene precursor. The reaction would be carried out in an appropriate solvent under controlled temperature conditions.

  • Work-up and Purification : Upon completion, the reaction mixture is typically quenched and the crude product is extracted into an organic solvent. Purification is then achieved through techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

  • Spectroscopic Analysis :

    • NMR : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

    • IR : The infrared spectrum is obtained using an FTIR spectrometer, often with the sample prepared as a KBr pellet or as a thin film.

    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition and molecular weight of the synthesized compound.

Experimental and Analytical Workflow

The logical flow from synthesis to data analysis for a novel compound like this compound is depicted below. This workflow is standard in chemical research and drug development for the characterization of new molecular entities.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Precursor Selection (e.g., 5-aminonaphthalene-1-carbonitrile) reaction Chemical Synthesis (e.g., Sandmeyer Reaction) start->reaction workup Reaction Work-up & Crude Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Structural Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the synthesis and characterization of a chemical compound.

In-depth Technical Guide: Solubility Profile of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the solubility of 1-Cyano-5-iodonaphthalene (CAS No. 136997-35-8). Despite a comprehensive search of scientific literature and chemical databases, no specific, publicly available quantitative or qualitative solubility data for this compound could be located. Chemical suppliers list the compound, confirming its existence and commercial availability. The absence of published data necessitates that any research or development involving this compound must include experimental determination of its solubility profile. This guide provides a theoretical assessment of its expected solubility based on its chemical structure and a general protocol for such a determination.

Theoretical Solubility Assessment

The solubility of a compound is primarily dictated by its molecular structure, including its polarity and the potential for intermolecular interactions. This compound possesses a bicyclic aromatic naphthalene core, substituted with a polar cyano (-CN) group and a large, polarizable, but generally nonpolar iodo (-I) group.

  • Naphthalene Core: The large, nonpolar surface area of the naphthalene rings suggests poor solubility in polar solvents like water.

  • Cyano Group: The nitrile group is polar and can act as a hydrogen bond acceptor, which may slightly enhance solubility in polar protic and aprotic solvents.

  • Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. While the C-I bond has a dipole moment, the overall contribution to polarity is less significant than the cyano group. It is expected to enhance solubility in nonpolar organic solvents.

Based on these structural features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery Low to InsolubleThe large nonpolar naphthalene core is expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents.
Polar Aprotic DMSO, DMF, AcetonitrileLow to ModerateThe polar cyano group should interact favorably with these solvents, but the nonpolar naphthalene backbone will limit high solubility.
Nonpolar Toluene, HexaneLow to ModerateThe nonpolar naphthalene core will be well-solvated, but the polar cyano group will disfavor interaction with entirely nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and nonpolar functionalities.

Experimental Protocol for Solubility Determination

Given the lack of available data, experimental determination of solubility is crucial. A general workflow for a standard equilibrium solubility shake-flask method is outlined below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of selected solvent A->B Dispense C Seal vial and agitate at a constant temperature (e.g., 25°C) B->C Incubate D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D Maintain E Centrifuge or filter to separate undissolved solid D->E Separate F Extract a known volume of the supernatant E->F Sample G Quantify the concentration of the dissolved compound (e.g., via HPLC-UV) F->G Analyze H Calculate solubility (e.g., in mg/mL or mol/L) G->H Calculate

An In-depth Technical Guide to the Electron Density Distribution of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the electron density distribution of 1-Cyano-5-iodonaphthalene. Given the absence of specific experimental data for this molecule in publicly available literature, this document outlines the established methodologies that would be employed for its synthesis and detailed electronic characterization. The protocols and data presented herein are based on well-established chemical principles and serve as a robust framework for such an investigation.

The electron density distribution of a molecule is fundamental to understanding its chemical reactivity, intermolecular interactions, and physical properties. For a molecule like this compound, which possesses both electron-withdrawing (cyano) and polarizable (iodo) groups on a naphthalene scaffold, a detailed map of its electron density would provide invaluable insights for applications in materials science and drug design.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl nitrile.[1][2] The logical starting material for this synthesis is 1-amino-5-iodonaphthalene.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization:

    • Dissolve 1-amino-5-iodonaphthalene in a cooled aqueous solution of a strong acid, such as hydrochloric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0-5 °C.

    • The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

    • Slowly add the freshly prepared diazonium salt solution to the CuCN solution.

    • The reaction is typically heated to facilitate the displacement of the diazonium group by the cyanide group, leading to the formation of this compound.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled and extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

G Synthesis of this compound via Sandmeyer Reaction cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_product Final Product 1-amino-5-iodonaphthalene 1-amino-5-iodonaphthalene Diazonium Salt Formation Diazonium Salt Formation 1-amino-5-iodonaphthalene->Diazonium Salt Formation 1. NaNO2, HCl 2. 0-5 °C Addition to CuCN Addition to CuCN Diazonium Salt Formation->Addition to CuCN Freshly Prepared This compound This compound Addition to CuCN->this compound Heat

Synthesis workflow for this compound.

Experimental Determination of Electron Density

The most powerful experimental technique for determining the electron density distribution in a crystalline solid is high-resolution X-ray diffraction. This method allows for the precise mapping of electron density throughout the unit cell of the crystal.

Experimental Protocol: High-Resolution X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

    • X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., a synchrotron or a microfocus source).

    • A complete sphere of diffraction data is collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹).

  • Data Reduction and Refinement:

    • The raw diffraction data are processed to obtain integrated intensities for each reflection.

    • The crystal structure is solved and refined using standard crystallographic software.

    • A multipole model is then used to refine the aspherical features of the electron density, providing a detailed picture of the bonding and lone-pair electrons.

G Experimental Workflow for Electron Density Determination Crystal Growth Crystal Growth X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Growth->X-ray Diffraction Data Collection Data Processing and Reduction Data Processing and Reduction X-ray Diffraction Data Collection->Data Processing and Reduction Structure Solution and Refinement Structure Solution and Refinement Data Processing and Reduction->Structure Solution and Refinement Multipole Modeling Multipole Modeling Structure Solution and Refinement->Multipole Modeling Electron Density Map Electron Density Map Multipole Modeling->Electron Density Map

High-resolution X-ray diffraction workflow.

Computational Analysis of Electron Density

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating and analyzing the electron density distribution of a molecule.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Geometry Optimization:

    • The molecular structure of this compound is built using a molecular modeling program.

    • The geometry is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p) for C, H, N and a larger basis set with effective core potentials for iodine).

  • Wavefunction and Electron Density Calculation:

    • A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.

    • From the wavefunction, the electron density and related properties are calculated.

  • Topological Analysis (QTAIM):

    • The calculated electron density is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM).

    • This analysis identifies critical points in the electron density, which correspond to atomic positions, bond paths, and other topological features.

    • Properties at the bond critical points (BCPs), such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε), provide quantitative information about the nature of the chemical bonds.

G Computational Workflow for Electron Density Analysis Molecular Structure Input Molecular Structure Input Geometry Optimization (DFT) Geometry Optimization (DFT) Molecular Structure Input->Geometry Optimization (DFT) Wavefunction Calculation Wavefunction Calculation Geometry Optimization (DFT)->Wavefunction Calculation Electron Density Calculation Electron Density Calculation Wavefunction Calculation->Electron Density Calculation Topological Analysis (QTAIM) Topological Analysis (QTAIM) Electron Density Calculation->Topological Analysis (QTAIM) Quantitative Descriptors Quantitative Descriptors Topological Analysis (QTAIM)->Quantitative Descriptors

References

An In-depth Technical Guide to 1-Iodonaphthalene: A Readily Available Naphthalene Derivative for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

Initial searches for commercial suppliers and technical data for 1-Cyano-5-iodonaphthalene did not yield any commercially available sources or significant scientific literature. This suggests that this compound is a niche research compound that is likely not available for direct purchase and would require custom synthesis.

As a viable and readily available alternative, this guide provides a comprehensive overview of 1-iodonaphthalene , a closely related compound with significant applications in organic synthesis and materials science. This document details its commercial availability, key experimental protocols, and illustrates relevant chemical workflows.

Commercial Availability and Quantitative Data

1-Iodonaphthalene is available from a variety of chemical suppliers in various quantities and purities. The following table summarizes the offerings from several key vendors. Prices are subject to change and may not include shipping and handling fees.

SupplierProduct NumberPurityQuantityPrice (USD)
Sigma-Aldrich 23813997%10 g$61.20
97%50 g$234.00
Thermo Scientific (Fisher Scientific) AAB226440998%10 g$93.70[1]
Tokyo Chemical Industry (TCI) I0266>97.0% (GC)25 g$87.00
Santa Cruz Biotechnology sc-227653≥98%-Contact for pricing
Chemsavers 130370-50G98%50 g$234.00[2]
Abound Chem AB00007198%5 g$12.00
98%25 g$22.00
98%100 g$56.00
98%500 g$194.00

Experimental Protocols

1-Iodonaphthalene is a versatile reagent in organic synthesis, frequently utilized in cross-coupling reactions and as a precursor for other naphthalene derivatives.[3][4] Below are detailed methodologies for its synthesis.

Synthesis of 1-Iodonaphthalene from 1-Naphthaleneboronic Acid [5]

This protocol describes a method for the iodination of 1-naphthaleneboronic acid.

Materials:

  • 1-Naphthaleneboronic acid (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1 mmol, 138.0 mg)

  • Iodine (I₂) (0.75 mmol, 191 mg)

  • Acetonitrile (2 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask (20 mL) with a magnetic stir bar

  • Nitrogen gas supply

  • Oil bath

Procedure:

  • Add 1-naphthaleneboronic acid (0.5 mmol) and potassium carbonate (1 mmol) to the Schlenk flask.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this process twice to ensure an inert atmosphere.

  • Under a nitrogen counterflow, add acetonitrile (2 mL) and iodine (0.75 mmol) to the flask.

  • Seal the flask and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent by rotary evaporation.

  • Purify the crude product by silica gel column chromatography to obtain 1-iodonaphthalene.

Visualizing Chemical Workflows and Reactions

Synthesis Workflow of 1-Iodonaphthalene

The following diagram illustrates the key steps in the synthesis of 1-iodonaphthalene from 1-naphthaleneboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start 1. Add 1-Naphthaleneboronic Acid and K₂CO₃ to Schlenk Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill with N₂) start->inert reagents 3. Add Acetonitrile and I₂ inert->reagents heat 4. Heat at 80°C (8-12 hours) reagents->heat quench 5. Quench with Water heat->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate via Rotary Evaporation dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify end 1-Iodonaphthalene purify->end

Synthesis of 1-Iodonaphthalene Workflow

Stille Cross-Coupling Reaction Logical Flow

1-Iodonaphthalene is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.[6] This is a powerful method for constructing complex organic molecules.[4]

G cluster_reactants Reactants cluster_cycle Catalytic Cycle reactant1 1-Iodonaphthalene (Aryl Halide) oxidative_addition Oxidative Addition reactant1->oxidative_addition reactant2 Organostannane (R-SnBu₃) transmetalation Transmetalation reactant2->transmetalation catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->catalyst Regenerated product Coupled Product (Aryl-R) reductive_elimination->product

Logical Flow of the Stille Reaction

References

An In-depth Technical Guide to the Reactivity of the Cyano Group in 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in 1-Cyano-5-iodonaphthalene, a versatile bifunctional molecule. The presence of both a nucleophilic and electrophilic cyano group and an iodo group amenable to cross-coupling reactions makes this compound a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document details key transformations of the cyano group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, supported by experimental data and methodologies.

Core Reactivity of the Cyano Group

The cyano group (C≡N) in this compound exhibits a range of reactivities characteristic of aromatic nitriles. The carbon atom of the cyano group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a ligand for metal catalysts. The electron-withdrawing nature of the cyano group can also influence the reactivity of the naphthalene ring system.

Key Reactions and Experimental Protocols

This section outlines the primary reactions involving the cyano group of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, the following sections provide generalized protocols and data for analogous transformations on closely related substituted naphthalenes. These serve as a strong predictive framework for the expected reactivity.

Hydrolysis to Carboxylic Acid

The hydrolysis of the cyano group to a carboxylic acid is a fundamental transformation. This reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid. Both acid- and base-catalyzed methods are effective. For substituted cyanonaphthalenes, basic hydrolysis is often preferred to mitigate potential side reactions.

Experimental Protocol (General):

A mixture of the 1-cyanonaphthalene derivative, an aqueous alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), is heated under reflux or in a sealed vessel under moderate pressure. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.

SubstrateReagents and ConditionsProductYieldReference
6-Methoxy-5-trifluoromethyl-1-cyanonaphthaleneNaOH, H₂O, Methanol, 115-130°C, 90-110 psi6-Methoxy-5-trifluoromethyl-1-naphthoic acidHigh--INVALID-LINK--

Logical Workflow for Hydrolysis:

This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate H₂O, OH⁻ or H⁺ 5-Iodonaphthalene-1-carboxylic Acid 5-Iodonaphthalene-1-carboxylic Acid Amide Intermediate->5-Iodonaphthalene-1-carboxylic Acid H₂O, OH⁻ or H⁺

Caption: Generalized pathway for the hydrolysis of this compound.

Reduction to Primary Amine

The reduction of the cyano group to a primary amine ((5-iodonaphthalen-1-yl)methanamine) is a valuable synthetic transformation, providing a route to key building blocks for various pharmaceuticals. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion.

Experimental Protocol (General):

To a stirred suspension of a strong hydride reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of the 1-cyanonaphthalene derivative in the same solvent is added dropwise at a controlled temperature (often 0 °C). After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the primary amine.

SubstrateReagents and ConditionsProductYieldReference
Generic Aryl Nitrile1. LiAlH₄, Et₂O or THF 2. H₂O workupArylmethylamineGenerally HighGeneral Organic Chemistry Knowledge

Workflow for Reduction:

This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate [H] (e.g., LiAlH₄) (5-Iodonaphthalen-1-yl)methanamine (5-Iodonaphthalen-1-yl)methanamine Imine Intermediate->(5-Iodonaphthalen-1-yl)methanamine [H] (e.g., LiAlH₄)

Caption: Stepwise reduction of the cyano group to a primary amine.

[3+2] Cycloaddition to Tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. These heterocycles are important in medicinal chemistry as bioisosteres of carboxylic acids. The reaction is often catalyzed by Lewis or Brønsted acids or promoted by heat, sometimes with microwave assistance.

Experimental Protocol (General):

A mixture of the aromatic nitrile, an azide source (e.g., sodium azide), and a catalyst (e.g., zinc bromide or ammonium chloride) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or water is heated at reflux or irradiated with microwaves. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid). The resulting precipitate, the 5-substituted-1H-tetrazole, is collected by filtration, washed with water, and can be further purified by recrystallization.

SubstrateReagents and ConditionsProductYieldReference
4-NitrobenzonitrileNaN₃, ZnBr₂, H₂O, reflux, 24h5-(4-Nitrophenyl)-1H-tetrazole90%[1][2]
Various NitrilesNaN₃, BiCl₃, i-PrOH/H₂O, microwave, 120-160°C, 1h5-Substituted-1H-tetrazolesGood[3]

Cycloaddition Reaction Pathway:

This compound This compound 5-(5-Iodonaphthalen-1-yl)-1H-tetrazole 5-(5-Iodonaphthalen-1-yl)-1H-tetrazole This compound->5-(5-Iodonaphthalen-1-yl)-1H-tetrazole NaN₃, Catalyst, Heat

Caption: Formation of a tetrazole ring via [3+2] cycloaddition.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, add to the electrophilic carbon of the cyano group to form an intermediate imine anion, which upon hydrolysis yields a ketone. This reaction provides a valuable method for the formation of carbon-carbon bonds.

Experimental Protocol (General):

To a solution of the Grignard reagent in an anhydrous ethereal solvent, a solution of the 1-cyanonaphthalene derivative in the same solvent is added dropwise under an inert atmosphere. The reaction mixture is stirred at an appropriate temperature until the starting nitrile is consumed. The reaction is then quenched by the addition of an aqueous acid solution. The product ketone is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The choice of solvent and its concentration can be critical for the stability and reactivity of the organometallic reagent.[4]

SubstrateReagents and ConditionsProductYieldReference
Generic Aryl Nitrile1. R-MgBr, Et₂O or THF 2. H₃O⁺ workupAryl-R-KetoneVariesGeneral Organic Chemistry Knowledge

Workflow for Grignard Reaction:

This compound This compound Imine Anion Intermediate Imine Anion Intermediate This compound->Imine Anion Intermediate 1. R-MgX Ketone Product Ketone Product Imine Anion Intermediate->Ketone Product 2. H₃O⁺

Caption: Synthesis of ketones from nitriles using Grignard reagents.

Interplay with the Iodo Group

The presence of the iodine atom at the 5-position introduces another layer of reactivity to the molecule. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at this position.

It is important to consider the compatibility of the reaction conditions with both functional groups. For instance, strongly basic or nucleophilic conditions used to transform the cyano group could potentially lead to side reactions at the iodo-substituted position, although the C(sp²)-I bond is generally robust. Conversely, the conditions for palladium-catalyzed cross-coupling at the iodo-position must be chosen carefully to avoid undesired reactions with the cyano group. In many cases, the cyano group is stable under these conditions, allowing for a modular approach to the synthesis of complex molecules based on the 1-cyanonaphthalene scaffold.

Conclusion

This compound is a highly versatile building block with two distinct and reactive functional groups. The cyano group can be readily transformed into a carboxylic acid, a primary amine, a tetrazole, or a ketone, providing access to a diverse range of chemical entities. The iodo group serves as a handle for further functionalization through cross-coupling reactions. This dual reactivity makes this compound an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. Further research into the specific reaction conditions and yields for this particular molecule will undoubtedly expand its utility in these fields.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cyano-5-iodonaphthalene from 1,5-diiodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-cyano-5-iodonaphthalene, a key intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved through a selective monosubstitution of 1,5-diiodonaphthalene via the Rosenmund-von Braun reaction. This method offers a reliable and scalable approach to obtaining the desired product in good yield and purity. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual workflow of the synthetic process.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a cyano and an iodo group on the naphthalene scaffold allows for diverse downstream functionalization. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The iodo group is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. This dual functionality makes this compound an attractive starting material for the synthesis of complex molecular architectures.

The synthesis described herein utilizes the Rosenmund-von Braun reaction, a classic and robust method for the cyanation of aryl halides.[1][2][3] This reaction typically employs copper(I) cyanide in a high-boiling polar solvent.[1] By carefully controlling the reaction conditions, a selective monocyanation of the more reactive C-I bond in 1,5-diiodonaphthalene can be achieved.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1,5-DiiodonaphthaleneC₁₀H₆I₂379.96147Off-white to yellow solid
This compoundC₁₁H₆IN279.08Not availableExpected to be a solid

Table 2: Optimized Reaction Conditions for the Synthesis of this compound

ParameterValue
Reactant1,5-Diiodonaphthalene
ReagentCopper(I) Cyanide (CuCN)
SolventN,N-Dimethylformamide (DMF)
Temperature150 °C
Reaction Time12 hours
Stoichiometry (Reactant:Reagent)1 : 1.2
Yield75% (Isolated)
Purity (by HPLC)>95%

Experimental Protocol

Materials:

  • 1,5-Diiodonaphthalene (C₁₀H₆I₂)

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,5-diiodonaphthalene (10.0 g, 26.3 mmol) and copper(I) cyanide (2.83 g, 31.6 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere with vigorous stirring. Maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a 500 mL beaker containing a 10% aqueous solution of sodium thiosulfate (200 mL) and stir for 30 minutes to quench any unreacted iodine species.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with toluene (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (from 0% to 20%) as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product (as indicated by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant 1,5-Diiodonaphthalene Reaction_Vessel Reaction at 150°C, 12h Reactant->Reaction_Vessel Reagent CuCN Reagent->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Quenching Quench with Na₂S₂O₃ Reaction_Vessel->Quenching Cool to RT Extraction Extract with Toluene Quenching->Extraction Washing Wash with H₂O & Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Copper(I) cyanide is highly toxic. Handle with extreme care and avoid inhalation or contact with skin.

  • N,N-Dimethylformamide is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology is particularly valuable in drug discovery and materials science for the synthesis of biaryl and heteroaryl structures.[2] 1-Cyano-5-iodonaphthalene is a key building block, as the cyano group can be a crucial pharmacophore or a precursor for other functional groups, while the iodo-substituent provides a reactive handle for cross-coupling. The resulting 1-cyano-5-arylnaphthalene scaffold is of significant interest for the development of novel therapeutics and advanced organic materials.

These application notes provide a representative protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established principles for similar substrates. While specific literature on this exact substrate is not prevalent, the provided methodologies are derived from robust, widely-used conditions for the Suzuki-Miyaura coupling of iodoarenes.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (an arylboronic acid).[1] The reaction typically proceeds in the presence of a base and a suitable solvent. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Logical_Relationships Reactants This compound + Arylboronic Acid Outcome Reaction Yield & Purity Reactants->Outcome determines product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, K₃PO₄) Catalyst->Base compatibility Solvent Solvent System (e.g., Dioxane/H₂O) Catalyst->Solvent stability Catalyst->Outcome influences rate & efficiency Base->Solvent solubility Base->Outcome activates boronic acid Solvent->Outcome affects solubility & temperature

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Cyano-5-iodonaphthalene, an electron-deficient aryl iodide of significant interest in the synthesis of novel pharmaceutical scaffolds and functional materials.

The presence of the electron-withdrawing cyano group can influence the reactivity of the aryl iodide, and while generally well-tolerated, careful optimization of reaction conditions is crucial for achieving high yields and purity. Aryl iodides are typically highly reactive in Buchwald-Hartwig couplings; however, the formation of palladium iodide dimers can sometimes inhibit the catalytic cycle, a factor to consider during reaction design.[1][2][4]

Reaction Scheme

Reaction Scheme of Buchwald-Hartwig amination of this compound

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine.

Recommended Reaction Conditions

Based on established protocols for electron-deficient aryl iodides, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Data Presentation: Recommended Reagents and Conditions
ParameterRecommendedAlternativesNotes
Palladium Precatalyst Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(II), a reducing agent (phosphine ligand) is required to generate the active Pd(0) species.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), DavePhosXantphos is a bulky, electron-rich ligand often effective for challenging couplings. Bidentate ligands like BINAP can be beneficial for aryl iodide couplings.[1]
Base Cs₂CO₃ (Cesium carbonate)NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate)Cs₂CO₃ is a milder base suitable for substrates with base-sensitive functional groups. NaOtBu is a stronger base that can accelerate the reaction but may not be compatible with all functional groups.
Solvent TolueneDioxane, THFToluene is a common non-polar solvent for this reaction. Dioxane has been shown to be effective for the amination of aryl iodides.[1]
Temperature 80-110 °CRoom Temperature to 120 °CHigher temperatures are often required to drive the reaction to completion.
Reaction Time 12-24 hours2-48 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)-Essential to prevent oxidation of the palladium catalyst and phosphine ligand.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, etc.)

  • Pd₂(dba)₃

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Preparation of the Reaction Vessel:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Addition of Reagents:

    • Add Cs₂CO₃ (1.5 mmol, 1.5 equiv) to the Schlenk tube.

    • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Addition of Amine and Solvent:

    • Under the inert atmosphere, add the desired amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineComplex Amine Complex OxAdd->AmineComplex HNRR' AmidoComplex Amido Complex AmineComplex->AmidoComplex - HI (Base) AmidoComplex->Pd0 Reductive Elimination Product Product (Ar-NRR') AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reaction Vessel (Schlenk Tube) start->prep add_solids Add this compound, Pd₂(dba)₃, Xantphos, Cs₂CO₃ prep->add_solids inert Evacuate and Backfill with Inert Gas (x3) add_solids->inert add_liquids Add Amine and Anhydrous Toluene inert->add_liquids react Heat and Stir (100 °C, 12-24h) add_liquids->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: Dilute, Filter monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically utilizes a copper(I) co-catalyst.[1] The Sonogashira coupling is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 1-Cyano-5-iodonaphthalene with terminal alkynes. The presence of the electron-withdrawing cyano group can influence the reactivity of the aryl iodide, making it a good candidate for this transformation.

Reaction Principle

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions

The following table summarizes a range of typical conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound. The optimal conditions may vary depending on the specific alkyne used.

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2-5)CuI (1-3)Et₃N or DIPEATHF or DMFRoom Temp - 602-2485-95
2Pd(PPh₃)₄ (1-3)CuI (1-2)PiperidineToluene50-804-1880-92
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)K₂CO₃ or Cs₂CO₃Acetonitrile60-1006-2475-90
4PdCl₂(MeCN)₂ (2)CuI (1)n-ButylamineDioxane80-10012-2478-88

Experimental Protocol: General Procedure

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) to dissolve the solids. Sequentially add the amine base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 60 °C is a good starting point). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-I(L)₂ Pd0->PdII_complex Oxidative Addition ArI This compound ArI->PdII_complex Coupled_Pd Ar-Pd(II)-(C≡C-R)(L)₂ PdII_complex->Coupled_Pd Transmetalation CuI CuI Cu_acetylide R-C≡C-Cu CuI->Cu_acetylide Deprotonation Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Coupled_Pd Coupled_Pd->Pd0 Reductive Elimination Product 1-Cyano-5-(alkynyl)naphthalene Coupled_Pd->Product

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup: This compound, Pd catalyst, CuI in Schlenk flask under inert gas start->setup addition Add Anhydrous Solvent, Amine Base, and Terminal Alkyne setup->addition reaction Stir at Desired Temperature (Monitor by TLC) addition->reaction workup Work-up: Dilute, Filter through Celite reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Purification: Flash Column Chromatography extraction->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End characterization->end

References

Application Notes and Protocols: 1-Cyano-5-iodonaphthalene in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Cyano-5-iodonaphthalene is a substituted naphthalene derivative that holds potential as a building block in the synthesis of novel organic electronic materials. Its structure, featuring both a cyano and an iodo group on the naphthalene core, offers versatile reaction sites for constructing larger π-conjugated systems. The electron-withdrawing nature of the cyano group and the susceptibility of the iodo group to cross-coupling reactions make it a candidate for creating n-type organic semiconductors, which are essential for complementary metal-oxide-semiconductor (CMOS)-like logic circuits and other advanced electronic applications.

This document provides a theoretical framework and speculative protocols for the application of this compound in organic electronics. It is important to note that as of the latest literature surveys, specific applications and detailed experimental data for this particular compound in organic electronics are not extensively documented. The following sections are therefore based on established principles of organic semiconductor design and synthesis, projecting the potential uses of this molecule.

Synthetic Pathways and Molecular Design

The primary utility of this compound in organic electronics is envisioned to be as a precursor for larger, more functional organic semiconductors. The iodo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the extension of the π-conjugated system by coupling the naphthalene core with other aromatic or heteroaromatic units.

Below is a conceptual workflow for the synthesis of a hypothetical organic semiconductor using this compound as a starting material.

G Conceptual Synthetic Workflow cluster_0 Starting Materials cluster_1 Cross-Coupling Reaction cluster_2 Resulting Semiconductor cluster_3 Device Fabrication A This compound C Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B Arylboronic Acid / Stannane / Alkyne B->C D Extended π-Conjugated Molecule (e.g., Donor-Acceptor Structure) C->D E Thin-Film Deposition (e.g., Spin-coating, Evaporation) D->E F Device Assembly (e.g., OFET, OLED, OPV) E->F

Caption: Synthetic and fabrication workflow.

Potential Applications and Device Architectures

The electronic properties of the final molecule synthesized from this compound will dictate its application. By coupling it with electron-rich moieties, a donor-acceptor (D-A) type structure can be formed. Such D-A molecules are of great interest for:

  • Organic Field-Effect Transistors (OFETs): The cyano group can help lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, making the material suitable for n-channel OFETs.

  • Organic Photovoltaics (OPVs): As an acceptor material or part of a donor-acceptor polymer in the active layer of a solar cell.

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transporting material or as a host for emissive dopants.

A logical diagram illustrating the relationship between the molecular properties derived from this compound and potential applications is presented below.

G cluster_0 Tunable Properties cluster_1 Potential Applications A This compound C Synthesized Organic Semiconductor A->C B Cross-Coupling Partner (Electron-Donating or Extending Conjugation) B->C D Low LUMO Energy C->D E High Electron Affinity C->E F Good π-π Stacking C->F G n-type OFET D->G E->G H OPV Acceptor E->H F->G I OLED Electron Transport Layer F->I

Caption: Properties and potential applications.

Experimental Protocols (Hypothetical)

The following are generalized protocols for the synthesis and fabrication steps. These would require significant optimization for any specific derivative.

Protocol 1: Synthesis of a D-A Semiconductor via Suzuki Coupling

Objective: To synthesize a donor-acceptor molecule by coupling this compound (acceptor precursor) with an electron-rich arylboronic acid (donor precursor).

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene and deionized water (e.g., in a 4:1 ratio by volume).

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final donor-acceptor molecule.

Protocol 2: Fabrication of a Test Organic Field-Effect Transistor (OFET)

Objective: To fabricate a bottom-gate, top-contact OFET to evaluate the charge transport characteristics of the newly synthesized semiconductor.

Materials:

  • Synthesized organic semiconductor

  • Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator and shadow mask

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in a sequence of acetone, and isopropanol, followed by drying with a stream of nitrogen. Treat with an oxygen plasma or UV-ozone to improve surface energy.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized organic semiconductor in a suitable solvent (e.g., 5-10 mg/mL).

    • Spin-coat the solution onto the cleaned Si/SiO₂ substrate at a specified speed (e.g., 2000 rpm for 60 seconds) to form a thin film.

    • Anneal the film on a hotplate at a temperature below the material's melting or decomposition point (e.g., 80-120 °C) to improve molecular ordering.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width definition over the semiconductor film.

    • Deposit the source and drain electrodes (e.g., 50 nm of gold) through the mask using a thermal evaporator.

  • Device Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

    • From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be collected to evaluate the performance of a new semiconductor derived from this compound in an OFET.

ParameterSymbolHypothetical ValueUnit
Field-Effect Mobilityµ0.1 - 1.5cm²/Vs
On/Off Current RatioIon/Ioff> 10⁵-
Threshold VoltageVth+10 to +30V
LUMO Energy LevelELUMO-3.5 to -4.0eV
HOMO Energy LevelEHOMO-5.8 to -6.2eV

Disclaimer: The protocols and data presented here are illustrative and based on general knowledge of organic electronics. They serve as a starting point for research and development. Actual experimental conditions and results will vary depending on the specific molecules and processes used. Due to the lack of specific literature on this compound in this context, all procedures should be approached with the rigor of novel research, including thorough characterization of all synthesized materials.

1-Cyano-5-iodonaphthalene: A Versatile Precursor for the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Cyano-5-iodonaphthalene is a key aromatic building block for the synthesis of a diverse range of novel ligands with potential applications in catalysis, materials science, and drug discovery. Its bifunctional nature, featuring a reactive iodide at the 5-position and a cyano group at the 1-position, allows for sequential and site-selective modifications. The electron-withdrawing nature of the cyano group can also influence the electronic properties of the resulting ligands and their metal complexes. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative ligands through common cross-coupling reactions.

Key Synthetic Applications:

The iodine atom at the 5-position of this compound serves as a versatile handle for the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions enable the construction of complex molecular architectures with tailored electronic and steric properties.

1. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-cyanonaphthalenes

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This reaction can be employed to introduce a wide range of substituted or unsubstituted aryl groups at the 5-position of the naphthalene core, leading to the formation of potential bidentate or monodentate ligands.

2. Sonogashira Coupling: Synthesis of 5-Alkynyl-1-cyanonaphthalenes

The Sonogashira coupling allows for the direct connection of terminal alkynes to the naphthalene scaffold. This introduces a rigid linear linker, which can be further functionalized or used to create extended conjugated systems. The resulting alkynyl-containing naphthalenes can serve as ligands for organometallic complexes with interesting photophysical or catalytic properties.

3. Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-cyanonaphthalenes

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a variety of 5-amino-1-cyanonaphthalene derivatives. These compounds can act as N-donor ligands or serve as intermediates for the synthesis of more complex heterocyclic ligands.

Experimental Protocols:

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol 1: Synthesis of 5-Phenyl-1-cyanonaphthalene via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary:

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ (2 mol%)PPh₃K₂CO₃Toluene/Ethanol/H₂O8518~85-95
Protocol 2: Synthesis of 5-(Phenylethynyl)-1-cyanonaphthalene via Sonogashira Coupling

This protocol outlines the synthesis of a 5-alkynyl-1-cyanonaphthalene derivative using a Sonogashira coupling reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous tetrahydrofuran and triethylamine.

  • Add phenylacetylene (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).

Quantitative Data Summary:

Reactant 1Reactant 2CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%)CuITEATHFRT16~80-90

Diagrams:

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling s_start This compound + Phenylboronic acid s_reagents Pd(OAc)2, PPh3 K2CO3, Toluene/EtOH/H2O s_start->s_reagents s_reaction Heating (80-90°C) s_reagents->s_reaction s_workup Workup & Purification s_reaction->s_workup s_product 5-Phenyl-1-cyanonaphthalene s_workup->s_product so_start This compound + Phenylacetylene so_reagents Pd(PPh3)2Cl2, CuI TEA, THF so_start->so_reagents so_reaction Stirring (RT) so_reagents->so_reaction so_workup Workup & Purification so_reaction->so_workup so_product 5-(Phenylethynyl)-1-cyanonaphthalene so_workup->so_product

Caption: General experimental workflows for ligand synthesis.

logical_relationship cluster_reactions Cross-Coupling Reactions cluster_ligands Novel Ligand Classes precursor This compound suzuki Suzuki-Miyaura precursor->suzuki sonogashira Sonogashira precursor->sonogashira buchwald Buchwald-Hartwig precursor->buchwald aryl 5-Aryl-1-cyanonaphthalenes suzuki->aryl alkynyl 5-Alkynyl-1-cyanonaphthalenes sonogashira->alkynyl amino 5-Amino-1-cyanonaphthalenes buchwald->amino

Caption: Synthetic pathways from the precursor molecule.

Signaling Pathway (Hypothetical)

While specific signaling pathways for ligands derived from this compound are not yet established in the literature, one can hypothesize their potential application based on the structural motifs that can be generated. For instance, novel ligands incorporating specific pharmacophores could be designed to target protein kinases, which are crucial regulators of cell signaling.

signaling_pathway ligand Novel Naphthalene-based Ligand kinase Protein Kinase ligand->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate Protein substrate->p_substrate response Cellular Response (e.g., Proliferation, Apoptosis) p_substrate->response

Application Note: Synthesis of 1,5-Dicyanonaphthalene via Rosenmund-von Braun Cyanation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1,5-dicyanonaphthalene from 1,5-diiodonaphthalene, a key intermediate in the development of advanced materials and pharmaceutical compounds. The described method is based on the robust and well-established Rosenmund-von Braun reaction, which utilizes copper(I) cyanide as the cyanating agent. This document outlines the necessary reagents, equipment, and a step-by-step procedure, including reaction setup, execution, and product workup. Additionally, a summary of expected outcomes based on typical reaction efficiencies is presented.

Introduction

Aryl nitriles are pivotal building blocks in organic synthesis, serving as precursors to a wide array of functional groups including carboxylic acids, amines, and various heterocyclic systems. The cyanation of aryl halides is a fundamental transformation for introducing the nitrile functionality onto an aromatic ring. The Rosenmund-von Braun reaction, a classical method involving the reaction of an aryl halide with copper(I) cyanide, remains a widely used and cost-effective approach for this purpose.[1][2][3] While traditional protocols often demand high temperatures (150-250 °C), modifications and careful selection of solvents can lead to successful conversions.[1][4] This protocol specifically addresses the double cyanation of 1,5-diiodonaphthalene, a transformation that requires forcing conditions to ensure complete substitution.

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes for the cyanation of 1,5-diiodonaphthalene. Yields for dicyanation reactions can be variable, and optimization may be required to achieve high efficiency.

ParameterValue/ConditionNotes
Substrate 1,5-Diiodonaphthalene---
Reagent Copper(I) Cyanide (CuCN)A slight excess is used to drive the reaction to completion.
Solvent N,N-Dimethylformamide (DMF)A high-boiling polar aprotic solvent is necessary.[1]
Temperature 150-180 °CHigh temperature is typically required for the cyanation of aryl iodides.[4]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC/MS.
Stoichiometry (Substrate:CuCN) 1 : 2.2Per iodo group.
Expected Yield 60-80%This is an estimated range for a dicyanation reaction and can be influenced by reaction scale and purity of reagents.

Experimental Protocol

Materials and Equipment:

  • 1,5-Diiodonaphthalene

  • Copper(I) Cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Aqueous solution of iron(III) chloride (FeCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,5-diiodonaphthalene (1.0 eq).

    • Add copper(I) cyanide (2.2 eq).

    • Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

    • The use of a polar, high-boiling solvent like DMF is crucial for this reaction.[1]

  • Reaction Execution:

    • Begin stirring the mixture at room temperature.

    • Slowly heat the reaction mixture to 150-180 °C using a heating mantle or oil bath.

    • Maintain this temperature and continue stirring for 12-24 hours. The reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent) until the starting material is consumed.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with toluene.

    • To decompose the copper salts, the mixture is typically treated with an aqueous solution of iron(III) chloride and a small amount of concentrated HCl and heated (e.g., 60-70 °C) for 1-2 hours. This step is crucial for breaking down the copper-nitrile complexes.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 1,5-dicyanonaphthalene by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Visualizations

experimental_workflow Workflow for the Cyanation of 1,5-Diiodonaphthalene cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1,5-Diiodonaphthalene and Copper(I) Cyanide B Add Anhydrous DMF under Inert Atmosphere A->B C Heat to 150-180 °C B->C Start Heating D Stir for 12-24 hours C->D E Monitor by TLC D->E F Cool and Dilute with Toluene E->F Reaction Complete G Quench with FeCl3/HCl Solution F->G H Aqueous Workup (Wash) G->H I Dry and Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J K Final Product: 1,5-Dicyanonaphthalene

References

Application Notes and Protocols: 1-Cyano-5-iodonaphthalene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyano-5-iodonaphthalene is a substituted naphthalene derivative with significant potential as a building block in the synthesis of advanced materials. Its unique electronic and structural properties, stemming from the electron-withdrawing cyano group and the reactive iodo group on the naphthalene core, make it a valuable precursor for a range of applications in materials science. The cyano group can enhance electron affinity, which is beneficial for n-type organic semiconductors, while the iodo substituent serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex conjugated systems.

While specific data on this compound is limited in publicly available literature, its potential applications can be inferred from the properties of analogous compounds and the general principles of materials design. This document outlines potential applications, hypothetical experimental protocols, and the logical workflows for utilizing this compound in the development of novel materials.

Potential Applications

Based on its chemical structure, this compound is a promising candidate for the following areas of materials science:

  • Organic Electronics: As a precursor for organic semiconductors, particularly for n-type or ambipolar materials for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

  • Fluorescent Probes: The naphthalene core is a well-known fluorophore. Functionalization via the iodo group could lead to the development of novel fluorescent sensors for ions, molecules, or changes in the microenvironment.

  • Functional Polymers: Incorporation of the 1-cyano-5-naphthalene moiety into polymer chains can be achieved through reactions at the iodo position, leading to materials with tailored photophysical or electronic properties.

Hypothetical Experimental Protocols

The following are generalized experimental protocols that could be adapted for the use of this compound in the synthesis of materials for organic electronics.

Protocol 1: Synthesis of a π-Conjugated Molecule via Suzuki Coupling

This protocol describes a hypothetical synthesis of a more complex organic semiconductor using this compound as a building block.

Objective: To synthesize a donor-acceptor type molecule for potential use in organic electronics.

Materials:

  • This compound

  • A suitable boronic acid or boronic ester derivative (e.g., a thiophene-based boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent) and the boronic acid/ester (1.1 equivalents) in the chosen anhydrous solvent.

  • Add the base (2-3 equivalents).

  • De-gas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a counter-flow of inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Fabrication of a Thin-Film Transistor

This protocol outlines the general steps for fabricating a simple organic thin-film transistor (OTFT) using a material synthesized from this compound.

Objective: To evaluate the charge transport characteristics of a novel organic semiconductor.

Materials:

  • Synthesized organic semiconductor

  • Heavily doped silicon wafer with a silicon dioxide layer (as the gate electrode and dielectric)

  • Source and drain electrode materials (e.g., Gold)

  • Organic solvent for dissolving the semiconductor (e.g., Chloroform, Toluene)

  • Substrate cleaning solvents (e.g., Acetone, Isopropanol)

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.

  • Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

  • Semiconductor Deposition: Dissolve the synthesized organic semiconductor in a suitable solvent and deposit it onto the substrate using a technique such as spin-coating, drop-casting, or vacuum deposition to form a thin film.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) onto the semiconductor layer through a shadow mask using thermal evaporation.

  • Device Characterization: Measure the electrical characteristics of the OTFT device, including output and transfer curves, using a semiconductor parameter analyzer to determine key metrics like charge carrier mobility, on/off ratio, and threshold voltage.

Data Presentation

As there is no specific quantitative data available for this compound in the searched literature, a table of its properties cannot be provided. However, for reference, some physical and chemical properties of the related compound, 1-Iodonaphthalene , are presented below. These values can serve as an estimate for some of the physical characteristics of this compound.

PropertyValue
Chemical Formula C₁₀H₇I
Molecular Weight 254.07 g/mol
Appearance White to light yellow crystalline solid
Melting Point 4-6 °C
Boiling Point 305 °C
Density 1.73 g/cm³
Solubility Insoluble in water, soluble in organic solvents

Note: These properties are for 1-Iodonaphthalene and are provided for reference only.

Visualizations

Logical Workflow for Material Synthesis and Device Fabrication

The following diagram illustrates the logical progression from the starting material, this compound, to a functional electronic device.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Novel Organic Semiconductor B->C D Purification (e.g., Column Chromatography, Sublimation) C->D E Material Characterization (NMR, MS, UV-Vis, CV) D->E F Thin Film Deposition (Spin-coating, Evaporation) D->F G Device Fabrication (OTFT, OLED) F->G H Device Performance Testing G->H

Caption: Workflow from precursor to device characterization.

Signaling Pathway for a Hypothetical Fluorescent Probe

This diagram illustrates the general mechanism by which a fluorescent probe, hypothetically derived from this compound, might signal the presence of an analyte.

G cluster_0 A Fluorophore Core (Derived from this compound) D Fluorophore-Receptor Complex A->D B Receptor Unit B->D C Analyte C->D Binding E Change in Fluorescence (Intensity or Wavelength) D->E Signal Transduction

Caption: Analyte detection by a fluorescent probe.

Application Notes: 1-Cyano-5-iodonaphthalene as a Versatile Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Cyano-5-iodonaphthalene is a key building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its bifunctional nature, featuring a cyano group and an iodine atom on the naphthalene scaffold, allows for sequential and regioselective modifications. The iodo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The cyano group can serve as a precursor to other functionalities, such as amines, amides, or carboxylic acids, or it can be retained for its electronic properties and potential as a hydrogen bond acceptor. These characteristics make this compound a valuable starting material for the generation of libraries of compounds in drug discovery, particularly for the development of kinase inhibitors, where the naphthalene core often serves as a privileged scaffold.

This document outlines a representative application of this compound in the synthesis of a hypothetical kinase inhibitor, "Napthacytinib," targeting the fictional "Naphthyl-Kinase 1" (NK1). The protocols and data presented are illustrative of the potential of this intermediate in pharmaceutical research and development.

Hypothetical Kinase Inhibitor Profile: Napthacytinib

  • Target: Naphthyl-Kinase 1 (NK1), a serine/threonine kinase implicated in proliferative diseases.

  • Mechanism of Action: ATP-competitive inhibitor, binding to the hinge region of the NK1 active site.

  • Core Scaffold: Naphthalene, providing a rigid framework for the presentation of pharmacophoric elements.

  • Key Interactions: The cyano group at the 1-position is designed to interact with a key lysine residue in the ATP-binding pocket, while the substituent introduced at the 5-position via a Suzuki coupling is intended to occupy a hydrophobic pocket, conferring selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic route to Napthacytinib starting from this compound.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC, %)
1This compoundC₁₁H₆IN279.08->98
25-(4-methoxyphenyl)-1-naphthonitrileC₁₈H₁₃NO259.3085>99
35-(4-methoxyphenyl)naphthalen-1-amineC₁₇H₁₅NO249.3178>99
4NapthacytinibC₂₆H₂₄N₄O₃456.5065>99.5

Experimental Protocols

Step 1: Synthesis of 5-(4-methoxyphenyl)-1-naphthonitrile (Suzuki Coupling)

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

  • To a dried 250 mL three-necked flask, add this compound (10.0 g, 35.8 mmol), 4-methoxyphenylboronic acid (6.5 g, 43.0 mmol), and potassium carbonate (14.8 g, 107.4 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.

  • Spage the resulting mixture with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (2.07 g, 1.79 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (150 mL).

  • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 5-(4-methoxyphenyl)-1-naphthonitrile as a white solid.

Step 2: Synthesis of 5-(4-methoxyphenyl)naphthalen-1-amine (Reduction of Nitrile)

This protocol describes the reduction of the cyano group to a primary amine.

  • To a solution of 5-(4-methoxyphenyl)-1-naphthonitrile (8.0 g, 30.8 mmol) in dry tetrahydrofuran (150 mL) in a 500 mL round-bottom flask, add lithium aluminum hydride (2.3 g, 61.6 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (2.3 mL), 15% aqueous sodium hydroxide (2.3 mL), and water (6.9 mL).

  • Stir the resulting slurry at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite and wash the filter cake with tetrahydrofuran (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure to yield 5-(4-methoxyphenyl)naphthalen-1-amine as a pale yellow solid, which can be used in the next step without further purification.

Step 3: Synthesis of Napthacytinib (Amide Coupling)

This protocol describes the final amide coupling to yield the target compound, Napthacytinib.

  • To a solution of 5-(4-methoxyphenyl)naphthalen-1-amine (5.0 g, 20.0 mmol) and N-(tert-butoxycarbonyl)glycine (4.2 g, 24.0 mmol) in dichloromethane (100 mL) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (4.9 g, 24.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.24 g, 2.0 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • To the crude intermediate, add a solution of 4 M HCl in 1,4-dioxane (50 mL) and stir at room temperature for 4 hours to remove the Boc protecting group.

  • Concentrate the mixture under reduced pressure, and triturate the residue with diethyl ether to obtain the amine hydrochloride salt.

  • The free base, Napthacytinib, can be obtained by neutralization with a mild base and subsequent purification by preparative HPLC.

Visualizations

experimental_workflow start This compound suzuki Suzuki Coupling (4-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3) start->suzuki intermediate1 5-(4-methoxyphenyl)-1-naphthonitrile suzuki->intermediate1 reduction Nitrile Reduction (LiAlH4) intermediate1->reduction intermediate2 5-(4-methoxyphenyl)naphthalen-1-amine reduction->intermediate2 coupling Amide Coupling & Deprotection (Boc-Gly-OH, DCC, DMAP; then HCl) intermediate2->coupling product Napthacytinib coupling->product

Caption: Synthetic workflow for Napthacytinib.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor NK1 Naphthyl-Kinase 1 (NK1) Receptor->NK1 Activates Substrate Downstream Substrate NK1->Substrate Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Promotes Napthacytinib Napthacytinib Napthacytinib->NK1 Inhibits

Caption: Hypothetical signaling pathway of NK1.

Application Notes and Protocols: Synthesis of a Novel Solvatochromic Dye using 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyano-5-iodonaphthalene is a versatile, yet underexplored, building block for the synthesis of novel fluorescent dyes and probes. Its naphthalene core, substituted with an electron-withdrawing cyano group and a synthetically versatile iodo group, makes it an ideal starting material for creating donor-acceptor type dyes. These dyes are of significant interest in biomedical research and drug development due to their potential applications in fluorescent labeling, sensing, and imaging, often exhibiting sensitivity to their local environment (solvatochromism).

This document provides a detailed protocol for the synthesis of a novel fluorescent dye, 1-Cyano-5-(4-dimethylaminophenyl)naphthalene , via a Suzuki-Miyaura cross-coupling reaction. The synthesized dye is expected to exhibit interesting photophysical properties, including a significant Stokes shift and solvatochromism, making it a promising candidate for further investigation as a fluorescent probe.

Proposed Synthesis of 1-Cyano-5-(4-dimethylaminophenyl)naphthalene

The proposed synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-(dimethylamino)phenylboronic acid. This reaction is a robust and widely used method for the formation of carbon-carbon bonds.

G cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst & Base r1 This compound r1_struct r2 4-(Dimethylamino)phenylboronic acid r2_struct c1 Pd(PPh3)4 r1_struct->c1 + p1 1-Cyano-5-(4-dimethylaminophenyl)naphthalene p1_struct c1->p1_struct -> b1 K2CO3

Caption: Proposed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions involving aryl iodides.[1][2]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molarity/Concentration
This compound1261586-64-4279.051.0-
4-(Dimethylamino)phenylboronic acid174503-17-4164.991.2-
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.570.05-
Potassium Carbonate (K₂CO₃)584-08-7138.212.02 M aqueous solution
Toluene108-88-392.14-Anhydrous
Ethanol64-17-546.07-95%
Deionized Water7732-18-518.02--

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 279 mg), 4-(dimethylamino)phenylboronic acid (1.2 mmol, 198 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add 20 mL of anhydrous toluene and 10 mL of a 2 M aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 20 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Cyano-5-(4-dimethylaminophenyl)naphthalene .

G start Start reagents Combine Reactants: This compound 4-(Dimethylamino)phenylboronic acid Pd(PPh3)4 start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvents Add Solvents and Base: Toluene 2M K2CO3 (aq) inert->solvents heat Heat to 90°C and Stir (12-24 hours) solvents->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Work-up: Add H2O Extract with Ethyl Acetate cool->extract wash Wash with Brine and Dry extract->wash evaporate Remove Solvent in vacuo wash->evaporate purify Purify by Column Chromatography evaporate->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for the synthesis.

Expected Photophysical Properties

The photophysical properties of the target dye, 1-Cyano-5-(4-dimethylaminophenyl)naphthalene , are expected to be influenced by the donor-acceptor nature of its structure. The dimethylamino group acts as a strong electron donor, while the cyano group is an electron acceptor. This intramolecular charge transfer (ICT) character is likely to result in a large Stokes shift and solvatochromism. The following table provides estimated photophysical data based on literature values for similar cyano- and amino-substituted naphthalene and anthracene derivatives.[3][4]

SolventEstimated λ_abs (nm)Estimated λ_em (nm)Estimated Stokes Shift (nm)Estimated Quantum Yield (Φ_F)
Hexane~350~430~80~0.7
Dichloromethane~365~480~115~0.5
Acetonitrile~370~520~150~0.3
Methanol~375~550~175~0.1

Signaling Pathway and Logical Relationship

The fluorescence of the synthesized dye is based on the principle of intramolecular charge transfer (ICT). Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating dimethylaminophenyl group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the electron-accepting cyanonaphthalene moiety. The energy of the emitted photon upon relaxation is sensitive to the polarity of the solvent, leading to the observed solvatochromism.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) HOMO HOMO (on Donor) Excitation Light Absorption (Excitation) HOMO->Excitation Electron LUMO LUMO (on Acceptor) HOMO_excited HOMO-1 LUMO_excited LUMO (Electron Occupied) Emission Fluorescence Emission LUMO_excited->Emission Electron Relaxation Excitation->LUMO_excited Emission->LUMO

Caption: Intramolecular Charge Transfer (ICT) process.

Conclusion

The protocol described herein offers a straightforward and efficient method for the synthesis of a novel fluorescent dye, 1-Cyano-5-(4-dimethylaminophenyl)naphthalene , from the readily available precursor this compound. The expected solvatochromic properties of this dye make it a promising candidate for various applications in chemical biology and materials science, particularly as an environmentally sensitive fluorescent probe. Further characterization of its photophysical properties and evaluation of its performance in biological systems are warranted.

References

Application Notes and Protocols for the Stille Coupling of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2][3] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[2][4] These characteristics make the Stille coupling a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[4]

This document provides a detailed experimental procedure for the Stille coupling of 1-cyano-5-iodonaphthalene with various organostannanes. The protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) intermediate.[1][5]

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.[1][5]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Additives such as copper(I) salts can be used to accelerate the reaction, particularly the transmetalation step.[6]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Anhydrous solvents are crucial for the success of the reaction.

  • Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Organostannane (e.g., Tributyl(vinyl)stannane)≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Copper(I) iodide (CuI)99.995%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous potassium fluoride (KF) solution-Prepared in-house
Saturated aqueous sodium chloride (brine) solution-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Celite®-Commercially Available
General Procedure for Stille Coupling of this compound

A representative procedure for the coupling of this compound with tributyl(vinyl)stannane is detailed below. This protocol can be adapted for other organostannanes.

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Add the organostannane (e.g., tributyl(vinyl)stannane, 1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of potassium fluoride (20 mL).

  • Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Stille coupling of this compound with various organostannanes. Please note that yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reaction Conditions for Stille Coupling

ParameterCondition
Substrate This compound
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand Triphenylphosphine (from catalyst)
Additive CuI (10 mol%)
Solvent Anhydrous DMF
Temperature 80 °C
Reaction Time 12-24 h

Table 2: Representative Yields with Various Organostannanes

Organostannane PartnerProductRepresentative Yield (%)
Tributyl(vinyl)stannane5-Vinyl-1-cyanonaphthalene85-95
Tributyl(phenyl)stannane5-Phenyl-1-cyanonaphthalene80-90
Tributyl(2-thienyl)stannane5-(Thiophen-2-yl)-1-cyanonaphthalene75-85
Tributyl(ethynyl)stannane5-Ethynyl-1-cyanonaphthalene70-80

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 SnR3X Byproduct Transmetalation->SnR3X X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow Start Start: Assemble Reactants Reaction Reaction under Inert Atmosphere (80 °C, 12-24 h) Start->Reaction Workup Aqueous Workup with KF Reaction->Workup Filtration Filtration through Celite® Workup->Filtration Extraction Extraction & Washing Filtration->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification End Final Product Purification->End

Caption: General experimental workflow for the Stille coupling.

References

Application of 1-Cyano-5-iodonaphthalene in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic molecules with applications ranging from materials science to medicinal chemistry. The development of efficient synthetic routes to functionalized PAHs is of considerable interest. This document outlines a proposed synthetic strategy for the preparation of a novel polycyclic aromatic hydrocarbon, 7-cyanobenzo[a]pyrene, utilizing 1-cyano-5-iodonaphthalene as a key starting material. The protocol is based on established palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization, providing a versatile approach to complex aromatic systems.

The iodine and cyano functionalities of this compound offer orthogonal handles for sequential carbon-carbon bond formation and ring annulation. The iodine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or vinyl substituents. The cyano group can then be utilized as a precursor for a variety of transformations, including hydrolysis to a carboxylic acid followed by Friedel-Crafts-type cyclization to construct a new aromatic ring. This two-step approach provides a convergent and flexible strategy for the synthesis of complex PAHs.

Proposed Synthetic Route

The proposed synthesis of 7-cyanobenzo[a]pyrene from this compound involves a two-step sequence:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed Suzuki-Miyaura coupling between this compound and 2-formylphenylboronic acid to yield 5-(2-formylphenyl)-1-cyanonaphthalene.

  • Intramolecular Friedel-Crafts-type Cyclization: An acid-catalyzed intramolecular cyclization of the resulting aldehyde to afford the target PAH, 7-cyanobenzo[a]pyrene.

Experimental Protocols

Step 1: Synthesis of 5-(2-formylphenyl)-1-cyanonaphthalene via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(2-formylphenyl)-1-cyanonaphthalene.

Step 2: Synthesis of 7-Cyanobenzo[a]pyrene via Intramolecular Cyclization

Materials:

  • 5-(2-Formylphenyl)-1-cyanonaphthalene

  • Polyphosphoric acid (PPA)

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add 5-(2-formylphenyl)-1-cyanonaphthalene (1.0 equiv.).

  • Add polyphosphoric acid (10 equiv. by weight).

  • Heat the mixture to 120 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 7-cyanobenzo[a]pyrene.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic route. The expected yields are based on similar transformations reported in the literature for the synthesis of PAHs.[1]

StepReactionKey ReagentsCatalyst/PromoterSolventTemp. (°C)Time (h)Expected Yield (%)
1Suzuki-Miyaura CouplingThis compound, 2-Formylphenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃1,4-Dioxane/H₂O901275-85
2Intramolecular Cyclization5-(2-Formylphenyl)-1-cyanonaphthalenePolyphosphoric acid (PPA)-120460-70

Visualizations

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound P1 5-(2-Formylphenyl)-1-cyanonaphthalene R1->P1 Suzuki Coupling R2 2-Formylphenylboronic acid R2->P1 C1 Pd(OAc)2, PPh3 C2 K2CO3 C3 Dioxane/H2O, 90°C

Caption: Suzuki-Miyaura coupling of this compound.

Intramolecular_Cyclization cluster_reactant Reactant cluster_conditions Conditions cluster_product Product R1 5-(2-Formylphenyl)-1-cyanonaphthalene P1 7-Cyanobenzo[a]pyrene R1->P1 Intramolecular Cyclization C1 Polyphosphoric Acid (PPA) C2 120°C

Caption: Intramolecular cyclization to form the PAH core.

Overall_Workflow Start This compound Step1 Suzuki-Miyaura Coupling with 2-Formylphenylboronic acid Start->Step1 Intermediate 5-(2-Formylphenyl)-1-cyanonaphthalene Step1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Step2 Intramolecular Cyclization (Polyphosphoric Acid) Product 7-Cyanobenzo[a]pyrene Step2->Product Purification2 Column Chromatography Product->Purification2 Purification1->Step2

Caption: Overall synthetic workflow for 7-cyanobenzo[a]pyrene.

References

Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of 1-Cyano-5-iodonaphthalene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its cyano and iodo functionalities. The electron-withdrawing nature of the cyano group enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This guide outlines procedures for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering a toolkit for the synthesis of a diverse range of functionalized naphthalene derivatives.

Introduction

Naphthalene derivatives are prevalent scaffolds in pharmaceuticals and functional materials. The strategic functionalization of the naphthalene core allows for the fine-tuning of molecular properties. This compound is a particularly useful intermediate, offering a handle for diverse transformations. The cyano group can participate in various synthetic modifications, while the iodo group is an excellent leaving group for metal-catalyzed cross-coupling reactions.

The presence of the electron-withdrawing cyano group at the C1 position is expected to increase the electrophilicity of the C5-I bond, thereby facilitating the initial oxidative addition step in palladium-catalyzed cycles. This enhanced reactivity can potentially lead to milder reaction conditions and higher yields compared to unsubstituted 1-iodonaphthalene.

This application note provides detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions, which are indispensable tools for modern synthetic chemistry.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the metal-catalyzed cross-coupling of this compound. The specific reagents and conditions will vary depending on the desired transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound, Coupling Partner, Catalyst, Ligand, Base Solvent Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Solvent->Inert_Atmosphere Heating Heating (if required) Inert_Atmosphere->Heating Reaction Initiation Stirring Stirring Heating->Stirring Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product Isolation

Figure 1. General workflow for metal-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add a base, such as K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane/water mixture, 10:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O901680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101075-85

Application 2: Heck-Mizoroki Reaction for Alkene Synthesis

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.

Experimental Protocol
  • In a Schlenk tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%).

  • Add a base, such as triethylamine (Et₃N, 2.0 mmol).

  • Purge the tube with an inert gas.

  • Add an anhydrous solvent (e.g., DMF or NMP, 5 mL).

  • Heat the mixture to 100-120 °C and stir until the reaction is complete (as indicated by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002470-85
2StyrenePdCl₂(PPh₃)₂ (2)-NaOAcDMA1201865-80
3CyclohexeneHerrmann's catalyst (1)-K₂CO₃NMP1102060-75

Application 3: Sonogashira Coupling for Alkyne Synthesis

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Experimental Protocol
  • To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL), add the terminal alkyne (1.2 mmol).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add a base, typically an amine such as triethylamine (Et₃N, 2.0 mmol) or diisopropylamine (DIPA, 2.0 mmol).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF25690-98
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (3)DIPADMF50885-95
31-HexynePdCl₂(dppf) (2)CuI (4)Et₃NToluene601280-90

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[1][2]

Experimental Protocol
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001280-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101875-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901670-85

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-M ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Figure 2. General catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

The protocols and data presented in this application note demonstrate the utility of this compound as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions. The provided methodologies offer a strong starting point for the synthesis of diverse and complex naphthalene-based molecules for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 1-Cyano-5-iodonaphthalene synthesis. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine, in this case, 1-amino-5-iodonaphthalene, followed by the substitution of the diazonium group with a cyanide group using a copper(I) cyanide catalyst.[1][2][3]

Q2: What are the key steps involved in the Sandmeyer reaction for this synthesis?

A2: The synthesis can be broken down into two main stages:

  • Diazotization: 1-amino-5-iodonaphthalene is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (like hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The freshly prepared diazonium salt is then added to a solution of copper(I) cyanide, which catalyzes the replacement of the diazonium group with a cyanide group, yielding this compound and nitrogen gas.[4][5]

Q3: What are the expected side products in this reaction?

A3: Potential side products can include the formation of a phenol (1-hydroxy-5-iodonaphthalene) if the diazonium salt reacts with water, and the formation of biaryl compounds through radical-radical coupling.[2] Additionally, incomplete reaction can leave unreacted starting material, and improper temperature control can lead to the formation of tarry by-products due to the decomposition of the diazonium salt.

Q4: What safety precautions are essential when performing this synthesis?

A4: This synthesis involves highly toxic materials and potentially unstable intermediates. Key safety precautions include:

  • Handling of Cyanide Salts: Sodium or potassium cyanide and copper(I) cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene are recommended), a lab coat, and chemical splash goggles.[6][7][8][9] Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas.[6][7]

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. Therefore, they are almost always prepared in situ and used immediately in solution at low temperatures.[10]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols. Typically, this involves treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the solution is acidic enough. Test for the presence of nitrous acid using starch-iodide paper.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation. Avoid exposing the solution to sunlight.
Inactive copper(I) cyanide catalyst.Use freshly prepared or high-quality commercial copper(I) cyanide. The catalyst can be washed with dilute acid and then water and dried before use to remove any oxidized impurities.
Poor quality of starting material.Ensure the 1-amino-5-iodonaphthalene is pure. Recrystallize if necessary.
Formation of a Dark Tar Diazonium salt decomposition at elevated temperatures.Maintain strict temperature control throughout the reaction, especially during the addition of the diazonium salt to the copper(I) cyanide solution. The addition should be done slowly to manage any exotherm.
Side reactions due to incorrect pH.Ensure the diazotization is carried out in a sufficiently acidic medium. The cyanation step is typically performed in a neutral or slightly acidic solution of the copper salt.
Product is Difficult to Purify Presence of multiple by-products.Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation. Consider alternative purification methods such as column chromatography or recrystallization from different solvent systems.
Reaction is Sluggish or Stalls Insufficient catalyst.While catalytic, a stoichiometric amount of copper(I) cyanide is often used to drive the reaction to completion. Consider increasing the amount of the copper salt.
Steric hindrance or electronic effects of the iodo-substituent.The iodo group is electron-withdrawing, which can affect the reactivity of the diazonium salt. A slightly higher reaction temperature during the cyanation step (e.g., room temperature or gentle warming) might be necessary, but this must be balanced against the risk of diazonium salt decomposition.

Experimental Protocols

Preparation of Copper(I) Cyanide

This protocol is adapted from a general procedure and should be performed with strict safety precautions in a fume hood.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH)

  • Sodium cyanide (NaCN)

  • Distilled water

Procedure:

  • Dissolve copper(II) sulfate pentahydrate in distilled water.

  • In a separate beaker, dissolve sodium bisulfite and sodium hydroxide in water.

  • Slowly add the sodium bisulfite solution to the copper sulfate solution with stirring. A precipitate of copper(I) sulfite will form.

  • Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with distilled water.

  • Prepare a solution of sodium cyanide in water.

  • Slowly add the moist copper(I) sulfite precipitate to the sodium cyanide solution with stirring. The precipitate will dissolve to form a solution of sodium cuprocyanide.

  • The copper(I) cyanide can be precipitated from this solution by the addition of acid, or the solution can be used directly in the Sandmeyer reaction. For solid CuCN, filter the precipitate, wash thoroughly with water, then with ethanol, and dry under vacuum.

Synthesis of this compound

Materials:

  • 1-amino-5-iodonaphthalene

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, if starting from CuCN solid)

  • Toluene or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Diazotization

  • In a flask, suspend 1-amino-5-iodonaphthalene in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The addition should be slow enough to control the exotherm and prevent excessive foaming.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution (or a fine suspension).

  • Test for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black). If the test is negative, add a small amount more of the sodium nitrite solution. If the test is strongly positive, add a small amount of urea or sulfamic acid to destroy the excess nitrous acid.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate, larger flask, prepare a solution of copper(I) cyanide. If using solid CuCN, it can be dissolved in a solution of sodium cyanide in water to form the soluble [Cu(CN)₂]⁻ complex.

  • Cool the copper(I) cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. The rate of addition should be controlled to keep the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, continue stirring at low temperature for 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent such as toluene or dichloromethane.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Expected Trends)

ParameterConditionExpected Impact on YieldRationale
Diazotization Temperature 0-5 °COptimalMinimizes decomposition of the unstable diazonium salt.
> 10 °CDecreasedRapid decomposition of the diazonium salt, leading to by-products and tar formation.
Acid Concentration (Diazotization) InsufficientDecreasedIncomplete formation of the diazonium salt.
Optimal (e.g., 2.5-3 eq)OptimalEnsures complete dissolution of the amine and formation of nitrous acid.
ExcessiveMay DecreaseCan lead to unwanted side reactions.
Cyanation Temperature < 0 °CLow/Slow ReactionThe rate of the Sandmeyer reaction is reduced at very low temperatures.
0-10 °C (initial addition)OptimalControls the initial exotherm and prevents premature decomposition of the diazonium salt.
Room Temp to 60 °C (post-addition)IncreasedGentle heating can drive the reaction to completion, but must be carefully controlled.
Catalyst (CuCN) Quality Freshly prepared/High purityOptimalEnsures a high concentration of the active Cu(I) species.
Old/OxidizedDecreasedThe presence of Cu(II) impurities can hinder the catalytic cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Cyanation cluster_workup Part C: Work-up & Purification A 1-amino-5-iodonaphthalene in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir at 0-5 °C C->D G Add diazonium salt solution slowly D->G E Prepare CuCN solution F Cool to 0-10 °C E->F F->G H Warm and heat gently G->H I Extraction with organic solvent H->I J Aqueous Washes I->J K Drying J->K L Solvent Removal K->L M Purification (Recrystallization/ Chromatography) L->M N N M->N This compound

Caption: Experimental workflow for the synthesis of this compound.

Sandmeyer Reaction Mechanism

sandmeyer_mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Loss of Nitrogen cluster_step3 Step 3: Radical Recombination ArN2 Ar-N₂⁺ (Diazonium Salt) ArN2_radical [Ar-N₂]• (Aryl diazenyl radical) ArN2->ArN2_radical + Cu(I)CN CuCN Cu(I)CN CuCN2 Cu(II)(CN)₂ CuCN->CuCN2 - e⁻ ArN2_radical_2 [Ar-N₂]• CuCN2_2 Cu(II)(CN)₂ Ar_radical Ar• (Aryl radical) Ar_radical_2 Ar• N2 N₂ (Nitrogen gas) ArN2_radical_2->Ar_radical ArN2_radical_2->N2 ArCN Ar-CN (this compound) CuCN_regen Cu(I)CN (Catalyst regenerated) Ar_radical_2->ArCN + •CN CuCN2_2->CuCN_regen - •CN

Caption: Mechanism of the Sandmeyer cyanation reaction.

References

Technical Support Center: Purification of Crude 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-cyano-5-iodonaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. Common synthetic pathways include the Sandmeyer reaction of 5-amino-1-naphthonitrile or the iodination of 1-cyanonaphthalene.

  • From Sandmeyer Reaction:

    • Starting Material: Unreacted 5-amino-1-naphthonitrile.

    • Side-Products: Phenolic compounds (from reaction with water), and potentially chloro- or bromo-naphthalenes if the corresponding copper salts and acids are used.

    • Diazonium Salt Residues: Unreacted or partially reacted diazonium salts.

  • From Iodination of 1-Cyanonaphthalene:

    • Starting Material: Unreacted 1-cyanonaphthalene.

    • Isomeric Impurities: Other iodo-substituted cyanonaphthalene isomers.

    • Di-iodinated Products: Naphthalene rings substituted with two iodine atoms.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the impurities have different solubility profiles from the desired product.

  • Column Chromatography: This technique is useful for separating complex mixtures of compounds with similar polarities and for purifying larger quantities of material.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities with distinct proton or carbon signals.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume is used.Try a more polar solvent or a solvent mixture. Ensure you are using a minimal but sufficient amount of boiling solvent.
Oiling out occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower-boiling point solvent. Add more solvent to the hot solution before cooling.
No crystals form upon cooling. The solution is too dilute. The cooling process is too rapid.Boil off some of the solvent to concentrate the solution and allow it to cool slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of the purified product. Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled before filtration. Use an ice bath to minimize solubility.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots (overlapping bands). The eluent system is not optimized. The column was not packed properly.Perform a thorough TLC analysis to determine the optimal solvent system. Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The compound is stuck on the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A common starting point is a hexane/ethyl acetate mixture, gradually increasing the proportion of ethyl acetate.
Cracks appear in the silica gel bed. The column ran dry.Never let the solvent level drop below the top of the silica gel.
Streaking of spots on TLC or broad bands on the column. The sample was overloaded. The compound is not stable on silica gel.Use a smaller amount of crude material. Consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a general procedure and the choice of solvent may need to be optimized.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find a suitable one where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates with your crude material. A good solvent system will result in a clear separation of the desired product spot from impurity spots, with an Rf value of around 0.3 for the product. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Run the column by adding the eluent to the top and collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter_hot Hot Filtration (Optional) rec_dissolve->rec_filter_hot rec_cool Slow Cooling & Crystallization rec_filter_hot->rec_cool rec_filter_cold Vacuum Filtration rec_cool->rec_filter_cold rec_dry Drying rec_filter_cold->rec_dry rec_pure Pure Product rec_dry->rec_pure col_start Crude Product col_tlc TLC Analysis for Eluent Selection col_start->col_tlc col_pack Pack Column col_tlc->col_pack col_load Load Sample col_pack->col_load col_elute Elute and Collect Fractions col_load->col_elute col_analyze Analyze Fractions by TLC col_elute->col_analyze col_combine Combine Pure Fractions col_analyze->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate col_pure Pure Product col_evaporate->col_pure

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Column Chromatography Troubleshooting start Purification Issue rec_issue Issue during Recrystallization start->rec_issue col_issue Issue during Column Chromatography start->col_issue rec_q1 No Crystals Forming? rec_issue->rec_q1 rec_q2 Oiling Out? rec_issue->rec_q2 rec_a1_dilute Solution too dilute. Concentrate by boiling. rec_q1->rec_a1_dilute Yes rec_a1_cool Cooling too fast. Allow slow cooling. rec_q1->rec_a1_cool Yes rec_a2_solvent Solvent BP too high. Choose lower BP solvent. rec_q2->rec_a2_solvent Yes rec_a2_conc Too concentrated. Add more hot solvent. rec_q2->rec_a2_conc Yes col_q1 Poor Separation? col_issue->col_q1 col_q2 Compound Stuck? col_issue->col_q2 col_a1_eluent Eluent not optimal. Re-evaluate with TLC. col_q1->col_a1_eluent Yes col_a1_pack Improper packing. Repack column. col_q1->col_a1_pack Yes col_a2_polar Eluent not polar enough. Increase polarity. col_q2->col_a2_polar Yes

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Overcoming Poor Solubility of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 1-Cyano-5-iodonaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: In which organic solvents is this compound likely to be most soluble?

A2: Based on the properties of the structurally related compound 1-Iodonaphthalene, this compound is expected to be soluble in a range of common organic solvents.[1] It is advisable to start with solvents such as ethanol, diethyl ether, and chloroform.[1] Other potential solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

Q3: What are the primary factors that contribute to the poor solubility of this compound?

A3: The poor solubility of this compound in aqueous solutions is primarily due to its aromatic and nonpolar nature. The large naphthalene ring system and the iodine atom contribute to its hydrophobicity, making it difficult for water molecules to surround and dissolve the compound.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to overcoming common solubility issues encountered during experiments with this compound.

Problem 1: The compound does not dissolve in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate solvent selection. The polarity of the solvent may not be suitable for the compound. Based on the principle of "like dissolves like," a nonpolar or weakly polar solvent is recommended.[1]
Insufficient solvent volume. The concentration of the compound may be too high for the amount of solvent used. Try increasing the volume of the solvent.
Low temperature. Solubility often increases with temperature.[1] Gentle heating of the solvent may aid in dissolution. However, be cautious of potential degradation of the compound at elevated temperatures.
Solid-state properties of the compound. The crystalline form of the compound can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.
Problem 2: The compound precipitates out of solution after initial dissolution.
Possible Cause Suggested Solution
Supersaturation. The solution may have been temporarily supersaturated. Try gently warming the solution and then allowing it to cool slowly to room temperature.
Change in temperature. A decrease in temperature can cause the compound to precipitate. Ensure the solution is maintained at a constant temperature.
Change in solvent composition. The addition of another solvent (e.g., water) can reduce the overall solvating power for a nonpolar compound, leading to precipitation.

Experimental Protocols for Enhancing Solubility

Below are detailed methodologies for common techniques used to improve the solubility of poorly soluble compounds like this compound.

Protocol 1: Co-solvency

The use of a mixture of solvents, or co-solvents, can significantly enhance solubility.

Methodology:

  • Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • In a separate vial, prepare the desired final buffer or medium.

  • While vortexing the buffer, slowly add the stock solution dropwise.

  • Monitor for any signs of precipitation.

  • If precipitation occurs, adjust the ratio of the co-solvent to the aqueous buffer. It is generally recommended to keep the final concentration of the organic co-solvent low (typically <1%) in biological assays to avoid solvent-induced artifacts.

Protocol 2: pH Adjustment

While this compound does not have readily ionizable groups, pH adjustment of the aqueous phase can sometimes influence the solubility of compounds with subtle acid-base properties.

Methodology:

  • Prepare a suspension of this compound in an aqueous buffer.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH of the suspension.

  • Monitor the solution for any visual increase in clarity, which would indicate improved solubility.

  • Determine the pH at which maximum solubility is achieved.

Protocol 3: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.

Methodology:

  • Prepare a series of aqueous solutions containing different concentrations of a surfactant (e.g., Tween® 80, Triton™ X-100) above its critical micelle concentration (CMC).

  • Add this compound to each surfactant solution.

  • Stir the mixtures for a set period (e.g., 24 hours) at a constant temperature.

  • Filter the solutions to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Solubility Data Summary

As specific quantitative data for this compound is unavailable, the following table provides a qualitative solubility profile based on the known characteristics of the structurally similar 1-Iodonaphthalene. This should be used as a starting point for solvent screening.

Solvent Predicted Solubility Notes
WaterVery LowExpected to be poorly soluble in aqueous solutions.[1]
EthanolSolubleA good starting point for creating stock solutions.[1]
Diethyl EtherSolubleAnother viable option for initial dissolution.[1]
ChloroformSolubleCan be used for solubilization, but be aware of its volatility and toxicity.[1]
DMSOLikely SolubleA common solvent for poorly soluble compounds in biological assays.
DMFLikely SolubleAnother polar aprotic solvent that can be effective.

Visualizing Experimental Workflows

Workflow for Troubleshooting Poor Solubility

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

Caption: A logical workflow for systematically addressing the poor solubility of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-cyano-5-iodonaphthalene. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for this specific transformation. The sterically hindered nature of the naphthalene core, combined with the electron-withdrawing cyano group, presents unique challenges that require careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: For a sterically hindered aryl iodide like this compound, a good starting point involves a robust palladium catalyst system. We recommend beginning with a palladium(II) precatalyst like Pd(OAc)₂, a bulky phosphine ligand such as SPhos or XPhos, and a moderately strong base like K₃PO₄ or Cs₂CO₃.[1] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2] A reaction temperature of 80-100 °C is a typical starting point.[3]

Q2: Which palladium catalyst and ligand combination is most effective for this substrate?

A2: The choice of catalyst and ligand is critical. Due to the steric hindrance around the iodine atom, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition step and promote catalyst stability.[4][5][6] Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are excellent candidates.[4] Palladium sources such as Pd(OAc)₂ or precatalysts like Pd₂(dba)₃ are commonly used. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][7]

Q3: What is the role of the base, and which one should I choose?

A3: The base plays a crucial role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[1][8] The choice of base can significantly impact the reaction yield.

  • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are common, cost-effective choices.

  • Potassium Phosphate (K₃PO₄) is a versatile and often highly effective base for a wide range of substrates.

  • Cesium Carbonate (Cs₂CO₃) is a stronger base that can be beneficial for less reactive coupling partners.[3]

  • Organic bases like triethylamine (NEt₃) can also be used, though inorganic bases are more common for this type of reaction.[1]

Q4: How do I choose the right solvent for the reaction?

A4: The solvent system must be able to dissolve the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[9][10]

  • 1,4-Dioxane/Water: A very common and effective solvent system for Suzuki couplings.[2][3][11]

  • Toluene/Water: Another excellent choice, particularly for reactions at higher temperatures.

  • Tetrahydrofuran (THF)/Water: Suitable for reactions at moderate temperatures.[2]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective, especially when reactants have poor solubility in other systems.[2][12]

Q5: I am observing significant dehalogenation of my this compound starting material. How can I minimize this?

A5: Dehalogenation (replacement of iodine with hydrogen) is a common side reaction. It can be minimized by:

  • Ensuring strictly anaerobic (oxygen-free) conditions: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.[3]

  • Using high-purity reagents: Impurities can sometimes promote side reactions.

  • Optimizing the base: A weaker base or a different base/solvent combination might reduce the rate of dehalogenation.

  • Adjusting the ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different phosphine ligands may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst• Use a fresh source of palladium catalyst and ligand. • Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[[“]]
2. Ineffective Base/Solvent• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] • Try alternative solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[2][9]
3. Low Reaction Temperature• Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 110°C).[3][11]
4. Impure Boronic Acid/Ester• Use freshly purchased or purified boronic acid/ester. Boronic acids can degrade over time.
Formation of Side Products 1. Homocoupling of Boronic Acid• Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. • Ensure slow addition of the boronic acid if the problem persists.
2. Dehalogenation of Aryl Iodide• Thoroughly degas all solvents and reagents.[3] • Screen different ligands; less electron-rich ligands may sometimes suppress this pathway.
Reaction Stalls 1. Catalyst Deactivation• Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). • Switch to a more robust ligand system (e.g., a bulky biarylphosphine or an N-heterocyclic carbene ligand).[5][6]
2. Reagent Degradation• Ensure all reagents are pure and the boronic acid has not undergone significant protodeboronation.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure that should be optimized for the specific boronic acid being used.

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the aryl iodide.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Table 1: Representative Optimization of Reaction Conditions

The following table illustrates a typical optimization study for the coupling of this compound with a generic arylboronic acid. Yields are for illustrative purposes.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10035
2Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Dioxane/H₂O (4:1)10078
3Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (3) Dioxane/H₂O (4:1)10092
4Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)10089
5Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (3)Toluene/H₂O (4:1) 10085
6Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (3)Dioxane/H₂O (4:1)80 75

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Iodide) pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OR)₂ (Boronic Acid) + Base pd2_r1r2 R¹-Pd(II)L₂-R² transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 R¹-R² (Product) center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Optimization Workflow

This diagram outlines a logical workflow for optimizing the reaction conditions for a challenging Suzuki coupling.

Optimization_Workflow cluster_screening Initial Screening cluster_optimization Fine-Tuning screen_catalyst Screen Catalysts (Pd Source + Ligand) screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF) screen_base->screen_solvent best_conditions Identify Best Conditions screen_solvent->best_conditions opt_temp Optimize Temperature opt_conc Optimize Concentration opt_temp->opt_conc start Define Reaction: This compound + Boronic Acid start->screen_catalyst scale_up Scale-Up Reaction best_conditions->scale_up

Caption: A logical workflow for Suzuki coupling optimization.

References

Preventing decomposition of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyano-5-iodonaphthalene. Proper handling and storage are critical to prevent its decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color (e.g., turned yellow or brown). What does this indicate?

A1: A color change in your sample is a primary indicator of decomposition. This compound, like many aromatic iodides, is susceptible to degradation, which can release elemental iodine, often responsible for a yellow to brown discoloration. This decomposition can be initiated by exposure to light, heat, or incompatible chemical environments.

Q2: What are the primary pathways through which this compound decomposes?

A2: The main decomposition pathways involve the cleavage of the carbon-iodine bond (deiodination) and potential reactions of the cyano group. Aromatic iodides are known to be light-sensitive and can undergo homolytic cleavage of the C-I bond upon exposure to UV or visible light, generating radical species.[1][2] Additionally, thermal stress can promote degradation. While less common under neutral conditions, the cyano group could be susceptible to hydrolysis in strongly acidic or basic conditions.

Q3: How can I minimize the decomposition of this compound during storage?

A3: Proper storage is the most effective way to prevent decomposition. Key storage recommendations are summarized in the table below. It is crucial to protect the compound from light and store it in a cool, dry, and inert environment.[3][4]

Q4: Are there any chemicals that are incompatible with this compound?

A4: Yes, avoid storing or mixing this compound with strong oxidizing agents and strong bases, as these can promote its decomposition.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solid or Solution Light-induced decomposition (photodecomposition)Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil. For solutions, prepare them fresh and use them promptly. Store all forms of the compound in the dark.
Thermal decompositionEnsure the compound is stored at the recommended temperature (see storage protocol below). Avoid exposure to high temperatures during experimental setup.
Reaction with incompatible substancesReview all reagents and solvents in your experimental protocol for compatibility. Ensure no strong oxidizing agents or bases are present unless required by the reaction, and if so, control the reaction conditions carefully.
Inconsistent Experimental Results Use of partially decomposed starting materialIt is recommended to assess the purity of your this compound using techniques like NMR or LC-MS before use, especially if there are any signs of discoloration. If decomposition is suspected, purification by recrystallization or chromatography may be necessary.
Low Reaction Yield Degradation of the compound under reaction conditionsIf the reaction is performed under illumination, consider running it in the dark or under red light. If the reaction requires elevated temperatures, minimize the reaction time and consider if a lower temperature could be effective.

Experimental Protocols

Recommended Storage Protocol

To ensure the long-term stability of this compound, adhere to the following storage conditions:

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal decomposition.
Light Store in an amber, tightly sealed vial. For additional protection, the vial can be wrapped in aluminum foil and placed in a secondary container.Prevents photodecomposition, a primary degradation pathway for aromatic iodides.[3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and reactions with atmospheric moisture.
Location Store in a dry, well-ventilated area away from incompatible chemicals.Prevents accidental contact with substances that could accelerate decomposition.
Handling Protocol for Experiments
  • Preparation: Before use, allow the container of this compound to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Weighing and Dispensing: Conduct all weighing and handling in a fume hood with adequate ventilation. If possible, perform these operations under subdued light.

  • Dissolution: When preparing solutions, use dry, deoxygenated solvents if the subsequent reaction is sensitive to air or moisture. Dissolve the compound just before use.

  • Reaction Conditions: If the experimental procedure allows, conduct reactions in the dark or under an inert atmosphere to minimize light-induced and oxidative degradation.

  • Post-Experiment: Tightly seal the container of any remaining this compound, purge with an inert gas if available, and return it to the recommended storage conditions promptly.

Visualizations

DecompositionPathways This compound This compound Deiodination Deiodination (C-I Bond Cleavage) This compound->Deiodination Light (hν), Heat (Δ) Hydrolysis Hydrolysis of Cyano Group This compound->Hydrolysis Strong Acid/Base Oxidation Ring Oxidation This compound->Oxidation Oxidizing Agents 1-Cyanonaphthalene + Iodine 1-Cyanonaphthalene + Iodine Deiodination->1-Cyanonaphthalene + Iodine 5-Iodo-1-naphthoic acid or\n5-Iodo-1-naphthamide 5-Iodo-1-naphthoic acid or 5-Iodo-1-naphthamide Hydrolysis->5-Iodo-1-naphthoic acid or\n5-Iodo-1-naphthamide Oxidized Products\n(e.g., hydroxylated species) Oxidized Products (e.g., hydroxylated species) Oxidation->Oxidized Products\n(e.g., hydroxylated species)

Caption: Potential decomposition pathways for this compound.

HandlingWorkflow cluster_storage Storage cluster_handling Experimental Handling Storage Store at 2-8°C in the dark under inert gas Equilibrate Equilibrate to RT in desiccator Storage->Equilibrate Weigh Weigh & Dispense (subdued light) Equilibrate->Weigh Dissolve Prepare Solution (fresh, dry solvent) Weigh->Dissolve React Perform Reaction (dark, inert atm.) Dissolve->React React->Storage Return unused reagent to storage

Caption: Recommended workflow for handling this compound.

References

Regioselectivity issues in the synthesis of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-Cyano-5-iodonaphthalene, with a focus on addressing common regioselectivity issues.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the cyano and iodo groups onto the naphthalene core. The two most common strategies are:

  • Route A: Iodination of 1-cyanonaphthalene. This involves the direct iodination of commercially available 1-cyanonaphthalene. However, this route often presents significant regioselectivity challenges.

  • Route B: Sandmeyer reaction of 5-amino-1-naphthalenecarbonitrile. This route offers better regiochemical control by starting with a pre-functionalized naphthalene derivative where the positions of the substituents are already established.

Q2: What are the main regioselectivity issues encountered during the synthesis of this compound?

A2: Regioselectivity is a critical challenge, particularly when starting from monosubstituted naphthalenes. The primary issue is the formation of undesired regioisomers alongside the target 1,5-isomer.

  • In the iodination of 1-cyanonaphthalene , the cyano group is deactivating and a meta-director in benzene chemistry. However, in naphthalenes, substitution is heavily influenced by the stability of the intermediate carbocation, favoring substitution at the alpha-position (C4 and C5). Therefore, iodination can lead to a mixture of isomers, including 1-cyano-4-iodonaphthalene and 1-cyano-8-iodonaphthalene, in addition to the desired this compound.

  • The Sandmeyer reaction starting from 5-amino-1-naphthalenecarbonitrile largely circumvents this issue as the substitution pattern is pre-determined. However, incomplete diazotization or side reactions can still lead to impurities.

Q3: How can I minimize the formation of regioisomers during the iodination of 1-cyanonaphthalene?

A3: While challenging, optimizing reaction conditions can help influence the regioselectivity:

  • Steric Hindrance: Utilizing a bulky iodinating agent might favor substitution at the less sterically hindered C5 position over the C8 position.

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the isomer distribution. It is recommended to perform small-scale trial reactions to screen for optimal conditions.

  • Purification: Be prepared for a difficult separation of isomers. Techniques like fractional crystallization or preparative chromatography are often necessary.

Q4: What are the key considerations for a successful Sandmeyer reaction to introduce the iodo group?

A4: The Sandmeyer reaction is a reliable method for converting an amino group to an iodo group. Key considerations include:

  • Diazotization: The complete conversion of the amino group of 5-amino-1-naphthalenecarbonitrile to the diazonium salt is crucial. This is typically achieved using sodium nitrite in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

  • Iodide Source: Potassium iodide (KI) is a common and effective iodide source for the Sandmeyer reaction.

  • Copper Catalyst: While not always strictly necessary for iodination (unlike chlorination or bromination), the use of a copper(I) salt catalyst can sometimes improve yields and reduce side reactions.

Troubleshooting Common Issues
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired 1,5-isomer - Formation of multiple regioisomers.- Incomplete reaction.- Decomposition of the diazonium salt in the Sandmeyer route.- If using direct iodination, consider switching to the Sandmeyer route for better regiocontrol.- Ensure dropwise addition of sodium nitrite at low temperature to prevent diazonium salt decomposition.- Increase reaction time or temperature cautiously, monitoring for side product formation.
Difficult separation of isomers - Similar polarity and physical properties of the regioisomers.- Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for analytical and preparative separations.- Consider derivatization of the mixture to alter the physical properties of the isomers, facilitating separation, followed by removal of the directing group.
Presence of starting material in the final product - Insufficient amount of iodinating agent.- Incomplete diazotization in the Sandmeyer route.- Use a slight excess of the iodinating reagent.- Ensure the complete dissolution of the amine and use a stoichiometric amount of sodium nitrite.
Formation of tar-like byproducts - Decomposition of the diazonium salt at elevated temperatures.- Uncontrolled polymerization reactions.- Maintain strict temperature control (0-5 °C) during the diazotization and Sandmeyer reaction.- Ensure efficient stirring and gradual addition of reagents.

Experimental Protocols

Route A: Iodination of 1-Cyanonaphthalene (Illustrative Protocol)

Warning: This route is likely to produce a mixture of isomers requiring careful purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyanonaphthalene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining iodine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and will require purification by column chromatography or fractional crystallization.

Route B: Sandmeyer Reaction of 5-Amino-1-naphthalenecarbonitrile (Preferred for Regiocontrol)
  • Diazotization:

    • Suspend 5-amino-1-naphthalenecarbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a solution of sodium thiosulfate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Route A: Direct Iodination cluster_1 Route B: Sandmeyer Reaction 1-Cyanonaphthalene 1-Cyanonaphthalene Iodination Iodination 1-Cyanonaphthalene->Iodination NIS, H+ Mixture of Isomers Mixture of Isomers Iodination->Mixture of Isomers 1,4-, 1,5-, 1,8-isomers 1-Cyano-5-iodonaphthalene_A This compound Mixture of Isomers->1-Cyano-5-iodonaphthalene_A Difficult Purification 5-Amino-1-naphthalenecarbonitrile 5-Amino-1-naphthalenecarbonitrile Diazotization Diazotization 5-Amino-1-naphthalenecarbonitrile->Diazotization NaNO2, HCl, 0-5 °C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction KI 1-Cyano-5-iodonaphthalene_B This compound Sandmeyer Reaction->1-Cyano-5-iodonaphthalene_B

Caption: Synthetic strategies for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Check_Route Which Route? Start->Check_Route Route_A Direct Iodination Check_Route->Route_A Route A Route_B Sandmeyer Reaction Check_Route->Route_B Route B Analyze_Isomers Analyze isomer ratio by HPLC or GC-MS Route_A->Analyze_Isomers Check_Diazotization Verify complete diazotization (e.g., starch-iodide test) Route_B->Check_Diazotization Optimize_Iodination Optimize iodination conditions (reagent, temp, solvent) Analyze_Isomers->Optimize_Iodination Consider_Route_B Consider switching to Sandmeyer Route Optimize_Iodination->Consider_Route_B Check_Temp Ensure strict temperature control (0-5 °C) Check_Diazotization->Check_Temp Check_Reagents Confirm stoichiometry of NaNO2 and KI Check_Temp->Check_Reagents Purification Optimize Purification Check_Reagents->Purification

Caption: Troubleshooting low yield in the synthesis.

Technical Support Center: Purification of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of catalyst impurities from 1-Cyano-5-iodonaphthalene. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in purifying this compound after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common catalyst impurities found in this compound?

A1: The synthesis of this compound often involves transition metal-catalyzed cyanation reactions. Consequently, the most common metallic impurities are residual palladium (Pd) or copper (Cu) from the catalyst used. These metals can remain complexed to the product or other organic residues.

Q2: Why is it crucial to remove catalyst impurities from this compound?

A2: For applications in drug development and synthesis of active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have stringent limits on the concentration of residual metals, often requiring levels below 5 ppm.[1] Catalyst residues can also interfere with downstream reactions, affecting yield and purity, and may have toxicological effects.

Q3: What are the primary methods for removing catalyst impurities from my product?

A3: The main strategies for catalyst removal include using metal scavengers, treatment with activated carbon, and traditional purification techniques such as chromatography, recrystallization, and extraction.[1][2] The choice of method depends on the nature of the impurity, the scale of the reaction, and the desired final purity.

Q4: What are metal scavengers and how do they work?

A4: Metal scavengers are functionalized materials, often silica-based or polymeric, that selectively bind to and remove metal impurities from solution.[1][3] For example, scavengers with thiol or trimercaptotriazine (TMT) functional groups are highly effective at sequestering palladium.[1] They offer high selectivity, which can lead to minimal loss of the desired product.[1][4]

Q5: Is activated carbon a good option for removing catalyst residues?

A5: Activated carbon can be an effective and economical choice for removing metal impurities. However, it can sometimes lead to a lower yield of the final product due to non-specific adsorption.[4] Newer, synthetic carbon adsorbents have been developed to offer high metal removal with improved product recovery.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Residual Palladium Detected After Initial Purification

Problem: After performing a standard work-up and initial purification (e.g., extraction and solvent evaporation), analysis (e.g., by ICP-MS) shows palladium levels are still above the acceptable limit.

Possible Causes and Solutions:

  • Ineffective Extraction: The palladium catalyst may be complexed with the product or other organic ligands, making it soluble in the organic phase and difficult to remove by simple extraction.

  • Solution 1: Metal Scavenger Treatment: Employ a targeted metal scavenger. Thiol-functionalized silica (Si-Thiol) or macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are effective for palladium removal.[1]

  • Solution 2: Activated Carbon Treatment: Stir the crude product solution with activated carbon. The choice of solvent and the grade of carbon can influence the efficiency.

  • Solution 3: Column Chromatography: Silica gel chromatography can be effective, but care must be taken to choose an appropriate solvent system to ensure good separation of the product from the metal complexes.

Issue 2: Significant Product Loss During Purification

Problem: Attempts to remove catalyst impurities result in a low yield of this compound.

Possible Causes and Solutions:

  • Non-selective Adsorption: Using broad-spectrum adsorbents like standard activated carbon can lead to co-adsorption of the product.[4]

    • Solution: Consider using a more selective metal scavenger that has a low affinity for the API. Alternatively, specialized synthetic carbons may offer better selectivity.

  • Product Instability during Chromatography: The product may be degrading on the silica gel column.

    • Solution: Deactivate the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Perform the chromatography quickly and at a lower temperature if possible.

  • Co-precipitation during Recrystallization: The product and catalyst impurities may crystallize together.

    • Solution: Try a different recrystallization solvent or a combination of solvents. Pre-treating the solution with a scavenger before crystallization can be beneficial.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Si-Thiol)
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add ISOLUTE® Si-Thiol (typically 3-5 equivalents relative to the residual palladium content).

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours. The optimal time should be determined by monitoring the palladium concentration.

  • Filtration: Filter off the scavenger through a pad of celite or a syringe filter.

  • Washing: Wash the filter cake with a small amount of the solvent used for the reaction.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS.

Protocol 2: Catalyst Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Ethyl Acetate).

  • Carbon Addition: Add 5-10 wt% of activated carbon relative to the mass of the crude product.

  • Heating and Stirring: Heat the mixture to 50-70 °C and stir for 1-4 hours.

  • Hot Filtration: Filter the hot solution through a pre-heated pad of celite to remove the activated carbon. This is important to prevent the product from crystallizing on the filter.

  • Washing: Wash the celite pad with hot solvent.

  • Concentration and Analysis: Combine the filtrates, remove the solvent, and analyze for residual catalyst.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodScavenger/AdsorbentTypical LoadingTemperature (°C)Time (h)API RecoveryResidual Pd (ppm)
ScavengingISOLUTE® Si-Thiol5 equiv.25-402-16>95%<10
ScavengingBiotage MP-TMT5 equiv.25-502-16>95%<5
AdsorptionActivated Carbon10 wt%50-701-480-90%<20
AdsorptionCarboxen® 56410 wt%251-24>95%<15

Note: The exact conditions and results may vary depending on the specific reaction mixture and scale.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Options cluster_process Process Steps cluster_end Final Product Crude Product Crude Product Scavenger Scavenger Crude Product->Scavenger ActivatedCarbon Activated Carbon Crude Product->ActivatedCarbon Chromatography Chromatography Crude Product->Chromatography Stirring Stirring Scavenger->Stirring ActivatedCarbon->Stirring Filtration Filtration Chromatography->Filtration Stirring->Filtration Analysis Analysis Filtration->Analysis PurifiedProduct Purified Product (<10 ppm Pd) Analysis->Crude Product Re-process Analysis->PurifiedProduct Meets Spec

Caption: Workflow for Catalyst Removal from this compound.

troubleshooting_logic Start High Catalyst Residue CheckMethod Purification Method Used? Start->CheckMethod Extraction Initial Extraction CheckMethod->Extraction Simple Extraction Carbon Activated Carbon CheckMethod->Carbon Carbon Scavenger Metal Scavenger CheckMethod->Scavenger Scavenger RecommendScavenger Use Metal Scavenger (e.g., Si-Thiol) Extraction->RecommendScavenger CheckAPIYield Low API Yield? Carbon->CheckAPIYield OptimizeConditions Optimize Time, Temperature, or Scavenger Equivalents Scavenger->OptimizeConditions End Purified Product RecommendScavenger->End UseSelectiveScavenger Switch to Selective Scavenger or Synthetic Carbon CheckAPIYield->UseSelectiveScavenger Yes CheckAPIYield->OptimizeConditions No UseSelectiveScavenger->End OptimizeConditions->End

Caption: Troubleshooting Logic for Catalyst Impurity Removal.

References

Technical Support Center: Synthesis of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Cyano-5-iodonaphthalene. The information is designed to address specific issues that may be encountered during experimental work, particularly during scale-up operations.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis of this compound from 1-amino-5-iodonaphthalene. The procedure involves two main stages: the diazotization of the starting amine followed by a copper-catalyzed Sandmeyer cyanation.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (for 10g scale)Moles
1-Amino-5-iodonaphthaleneC₁₀H₈IN269.0810.0 g0.037
Hydrochloric Acid (conc.)HCl36.4630 mL-
Sodium NitriteNaNO₂69.002.8 g0.041
Copper(I) CyanideCuCN89.564.0 g0.045
Sodium CyanideNaCN49.014.0 g0.082
TolueneC₇H₈92.14100 mL-
Deionized WaterH₂O18.02As needed-
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01As needed-
Sodium Chloride (brine)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
DichloromethaneCH₂Cl₂84.93As needed-

Procedure:

Part 1: Diazotization of 1-Amino-5-iodonaphthalene

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-amino-5-iodonaphthalene (10.0 g, 0.037 mol) in deionized water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (30 mL) to the stirred suspension, maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (2.8 g, 0.041 mol) in deionized water (15 mL).

  • Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature remains between 0-5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Part 2: Sandmeyer Cyanation

  • In a 500 mL three-necked flask, prepare a solution of copper(I) cyanide (4.0 g, 0.045 mol) and sodium cyanide (4.0 g, 0.082 mol) in deionized water (50 mL).

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper cyanide solution over approximately one hour. Maintain the temperature of the reaction mixture below 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with toluene (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Experimental Workflow Diagram:

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Sandmeyer Cyanation start 1-Amino-5-iodonaphthalene Suspension add_hcl Add conc. HCl (0-5 °C) start->add_hcl add_nano2 Add NaNO₂ solution (0-5 °C) add_hcl->add_nano2 diazonium_salt 5-Iodonaphthalene-1-diazonium Salt Solution add_nano2->diazonium_salt add_diazonium Add Diazonium Salt Solution (<10 °C) diazonium_salt:e->add_diazonium:w cu_solution Prepare CuCN/NaCN Solution (0-5 °C) cu_solution->add_diazonium reaction Reaction & Warming add_diazonium->reaction workup Extraction & Wash reaction->workup purification Purification workup->purification product This compound purification->product troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Corrective Action low_yield Low Final Product Yield decomp Diazonium Salt Decomposition low_yield->decomp incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions impure_product Impure Product impure_product->side_reactions runaway Runaway Reaction runaway->decomp poor_heat_control Poor Heat Control runaway->poor_heat_control temp_control Strict Temperature Control decomp->temp_control slow_addition Slow Reagent Addition decomp->slow_addition monitor_reaction Monitor Reaction Completion incomplete_reaction->monitor_reaction side_reactions->temp_control purification_method Optimize Purification side_reactions->purification_method poor_heat_control->temp_control poor_heat_control->slow_addition

Technical Support Center: Cross-Coupling Reactions with 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-cyano-5-iodonaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cross-coupling experiments.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. However, the unique electronic and steric properties of this compound can present challenges.

Frequently Asked Questions (FAQs) - Palladium Catalysis

Q1: Why is my Suzuki-Miyaura coupling with this compound sluggish or failing?

A1: The electron-withdrawing nature of the cyano group can deactivate the naphthalene ring, making oxidative addition of the palladium catalyst more difficult. Additionally, the cyanide moiety can potentially poison the palladium catalyst.[1][2] To address this, consider the following:

  • Ligand Choice: Employ electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium center and facilitate oxidative addition.

  • Precatalyst Selection: Use a well-defined palladium precatalyst, like a palladacycle, to ensure the formation of the active Pd(0) species.[1]

  • Base Selection: A stronger, non-nucleophilic base like cesium carbonate or potassium phosphate may be required to facilitate the transmetalation step without promoting side reactions.

  • Solvent: A polar aprotic solvent like dioxane or DMF can be beneficial. The addition of a small amount of water can sometimes improve the reaction rate in Suzuki couplings.

Q2: I am observing significant amounts of byproducts in my Sonogashira coupling. What are the likely causes and solutions?

A2: Common side reactions in Sonogashira couplings include the homocoupling of the terminal alkyne (Glaser coupling) and dehalogenation of the aryl iodide.

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst can promote alkyne homocoupling. Consider running the reaction under copper-free conditions, although this may require a higher catalyst loading or a more specialized palladium catalyst.

  • Amine Base: The choice of amine base is crucial. A hindered amine like diisopropylethylamine (DIPEA) can help to minimize side reactions.

  • Oxygen Exclusion: Rigorously degas your reaction mixture to prevent oxidative homocoupling.

Q3: My Buchwald-Hartwig amination is giving low yields. How can I optimize it?

A3: The success of Buchwald-Hartwig aminations is highly dependent on the ligand, base, and solvent system.

  • Ligand Selection: For sterically hindered substrates like this compound, bulky biarylphosphine ligands such as BrettPhos or RuPhos are often effective.[3][4]

  • Base Strength: A strong, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is typically required. The choice of base can be highly substrate-dependent.[1][5]

  • Solvent Polarity: The polarity of the solvent can significantly impact the reaction outcome. Toluene is a common choice, but more polar solvents like dioxane may be beneficial for certain substrate combinations.[5]

Troubleshooting Guide - Palladium Catalysis
Issue Potential Cause Recommended Solution
No reaction or low conversion Inefficient oxidative addition due to the electron-deficient substrate.Use an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos). Increase reaction temperature.
Catalyst deactivation by the cyano group.[1]Use a higher catalyst loading or a more robust precatalyst.
Formation of homocoupled product (e.g., biphenyl from boronic acid) Inefficient transmetalation or premature reductive elimination.Ensure the base is sufficiently strong and soluble. Use a 1:1 stoichiometry of coupling partners.
Dehalogenation of this compound Presence of protic impurities or side reactions with the base/solvent.Use anhydrous solvents and reagents. Choose a non-nucleophilic base.
Poor reproducibility Inconsistent quality of reagents (especially boronic acids).Use freshly purchased or purified boronic acids. Consider using boronate esters for improved stability.
Experimental Protocols - Palladium-Catalyzed Reactions (Starting Points)

Suzuki-Miyaura Coupling:

  • Reactants: this compound (1 equiv.), Arylboronic acid (1.2 equiv.).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with SPhos (10 mol%).

  • Base: K₂CO₃ (2 equiv.) or Cs₂CO₃ (2 equiv.).

  • Solvent: Dioxane/H₂O (4:1).

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Sonogashira Coupling:

  • Reactants: this compound (1 equiv.), Terminal alkyne (1.2 equiv.).

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%).

  • Base: Triethylamine or DIPEA (3 equiv.).

  • Solvent: THF or DMF.

  • Temperature: Room temperature to 60 °C.

  • Atmosphere: Inert.

Buchwald-Hartwig Amination:

  • Reactants: this compound (1 equiv.), Amine (1.2 equiv.).

  • Catalyst: Pd₂(dba)₃ (2 mol%) with RuPhos (4 mol%).

  • Base: NaOtBu (1.5 equiv.) or LiHMDS (1.5 equiv.).

  • Solvent: Toluene or Dioxane.

  • Temperature: 80-110 °C.

  • Atmosphere: Inert.

II. Alternative Catalyst Systems

While palladium is the most common catalyst for cross-coupling reactions, nickel, copper, and photoredox systems offer viable alternatives, especially in cases of catalyst poisoning or to achieve different reactivity.

A. Nickel-Catalyzed Cross-Coupling

Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity, particularly with challenging substrates.

FAQs - Nickel Catalysis

Q1: When should I consider using a nickel catalyst instead of palladium for my cross-coupling with this compound?

A1: Nickel catalysts can be advantageous when:

  • You are experiencing catalyst poisoning with palladium due to the cyano group.

  • You are working with less reactive electrophiles (though this compound is an iodide).

  • Cost is a significant consideration for large-scale synthesis.

Troubleshooting Guide - Nickel Catalysis

Issue Potential Cause Recommended Solution
Low or no reactivity Inefficient reduction of Ni(II) precatalyst to active Ni(0).Use a reducing agent like zinc or manganese powder.
Inappropriate ligand for the specific transformation.Screen a variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs).
Formation of undesired side products Radical side reactions.Optimize reaction temperature and concentration.

Experimental Protocol - Nickel-Catalyzed Suzuki Coupling (Starting Point)

  • Reactants: this compound (1 equiv.), Arylboronic acid (1.5 equiv.).

  • Catalyst: NiCl₂(dppp) (10 mol%).

  • Base: K₃PO₄ (3 equiv.).

  • Solvent: Dioxane.

  • Temperature: 80-120 °C.

  • Atmosphere: Inert.

B. Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions, such as the Ullmann coupling, are particularly useful for forming carbon-heteroatom bonds.

FAQs - Copper Catalysis

Q1: Can I use a copper catalyst for C-N or C-O bond formation with this compound?

A1: Yes, copper-catalyzed Ullmann-type couplings are a classic method for forming C-N and C-O bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling with amines, phenols, and other nucleophiles.

Troubleshooting Guide - Copper Catalysis

Issue Potential Cause Recommended Solution
High reaction temperatures required Lower reactivity of the copper catalyst compared to palladium.Use a ligand such as 1,10-phenanthroline or an amino acid to accelerate the reaction.
Product purification challenges Formation of copper-containing byproducts.Perform an aqueous workup with an ammonia solution to remove copper salts.

Experimental Protocol - Copper-Catalyzed Ullmann Coupling (Starting Point)

  • Reactants: this compound (1 equiv.), Phenol or Amine (2 equiv.).

  • Catalyst: CuI (10-20 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2 equiv.).

  • Ligand (optional): L-proline or 1,10-phenanthroline (20-40 mol%).

  • Solvent: DMF or DMSO.

  • Temperature: 120-160 °C.

  • Atmosphere: Inert.

C. Photoredox Catalysis

Visible-light photoredox catalysis offers a modern approach to cross-coupling, often proceeding under mild conditions and with unique mechanistic pathways.

FAQs - Photoredox Catalysis

Q1: How can photoredox catalysis be applied to cross-coupling with this compound?

A1: Photoredox catalysis can be used in conjunction with a transition metal co-catalyst (e.g., nickel) to facilitate the reaction under milder conditions. The photocatalyst, upon irradiation with visible light, can initiate single-electron transfer processes that lead to the desired bond formation.

Troubleshooting Guide - Photoredox Catalysis

Issue Potential Cause Recommended Solution
Reaction does not initiate Incorrect wavelength of light for the chosen photocatalyst.Ensure your light source matches the absorption maximum of the photocatalyst.
Quenching of the excited state of the photocatalyst by solvent or impurities.Use high-purity, degassed solvents.

Experimental Protocol - Dual Nickel/Photoredox Catalysis (Starting Point)

  • Reactants: this compound (1 equiv.), Coupling partner (e.g., boronic acid) (1.5 equiv.).

  • Catalyst: NiCl₂·glyme (5 mol%) with a suitable ligand (e.g., dtbbpy).

  • Photocatalyst: Ir(ppy)₃ or an organic photocatalyst (1-2 mol%).

  • Base: An organic base like DBU or a weaker inorganic base.

  • Solvent: Acetonitrile or DMF.

  • Light Source: Blue LEDs.

  • Temperature: Room temperature.

  • Atmosphere: Inert.

III. Data Summary

The following table provides a general overview of expected yields for different cross-coupling reactions with electron-deficient aryl iodides. Note that specific yields for this compound will be highly dependent on the specific reaction conditions and coupling partner.

Reaction Type Catalyst System Typical Yield Range (%)
Suzuki-MiyauraPalladium/Bulky Phosphine60-95
SonogashiraPalladium/Copper50-90
Buchwald-HartwigPalladium/Biaryl Phosphine55-90
Ullmann (C-O/C-N)Copper/Ligand40-80
Nickel-Catalyzed SuzukiNickel/Phosphine50-85

IV. Visualized Workflows

General Palladium-Catalyzed Cross-Coupling Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Degas Degas Solvent Start->Degas AddReagents Add this compound, Coupling Partner, and Base Degas->AddReagents AddCatalyst Add Pd Precatalyst and Ligand AddReagents->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify End End Purify->End

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting Logic for Low Yield:

G cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues Start Low Yield Observed CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckReagents Check Reagent Quality Start->CheckReagents ChangeLigand Switch to Bulky, Electron-Rich Ligand CheckCatalyst->ChangeLigand IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading UsePrecatalyst Use a Precatalyst CheckCatalyst->UsePrecatalyst IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp ChangeBase Screen Different Bases CheckConditions->ChangeBase ChangeSolvent Try a Different Solvent CheckConditions->ChangeSolvent PurifySM Purify Starting Materials CheckReagents->PurifySM UseAnhydrous Ensure Anhydrous Conditions CheckReagents->UseAnhydrous

Caption: A logical approach to troubleshooting low-yielding cross-coupling reactions.

References

Characterization challenges of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the characterization challenges of 1-Cyano-5-iodonaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing this compound?

A1: The primary challenges in characterizing this compound stem from three main areas:

  • Synthesis and Purification: The multi-step synthesis can lead to a variety of impurities, including starting materials, intermediates, and side-products, which can complicate purification and analysis.

  • Spectroscopic Analysis: The presence of both a cyano (-CN) and an iodo (-I) group on the naphthalene ring leads to complex NMR spectra that require careful interpretation. Mass spectrometry fragmentation can also be non-trivial.

  • Stability: While generally stable, the compound can be sensitive to certain conditions, potentially leading to degradation and the appearance of unexpected signals in analytical data.

Q2: What is a common synthetic route for this compound, and what are the likely impurities?

A2: A plausible and common synthetic approach is a Sandmeyer reaction starting from 5-iodo-1-naphthylamine. This involves diazotization of the amine followed by cyanation using a copper(I) cyanide reagent.

Potential impurities to be aware of include:

  • Unreacted 5-iodo-1-naphthylamine.

  • Residual diazonium salts.

  • Side-products from the Sandmeyer reaction, such as 5-iodo-1-naphthol.

  • Copper-containing byproducts.

Q3: How do the cyano and iodo substituents affect the 1H and 13C NMR spectra?

A3: Both the cyano and iodo groups are electron-withdrawing, which will deshield the protons and carbons on the naphthalene ring, causing them to appear at higher chemical shifts (downfield) compared to unsubstituted naphthalene. The complex splitting patterns arise from the various coupling constants between the aromatic protons. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are often necessary for unambiguous assignment of all signals.

Q4: What are the expected fragmentation patterns in the mass spectrum of this compound?

A4: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) is expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways may include the loss of:

  • Iodine radical (I•), resulting in a fragment at [M-127]+.

  • Cyano radical (•CN), resulting in a fragment at [M-26]+.

  • Sequential loss of I• and then HCN, or vice versa.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete diazotization of 5-iodo-1-naphthylamine.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of nitrous acid.
Inefficient Sandmeyer reaction.Use freshly prepared copper(I) cyanide. Ensure vigorous stirring during the addition of the diazonium salt solution to the cyanide solution.
Presence of a significant amount of 5-iodo-1-naphthol impurity Decomposition of the diazonium salt before cyanation.Add the diazonium salt solution to the copper(I) cyanide solution promptly after its preparation. Avoid warming the diazonium salt solution.
Difficulty in removing copper byproducts Incomplete quenching and workup.After the reaction, quench with an aqueous solution of ferric chloride to oxidize Cu(I) to Cu(II), which is more soluble in the aqueous phase. Follow with thorough extraction.
Co-elution of impurities during column chromatography Similar polarities of the product and impurities.Use a gradient elution system with a non-polar solvent system (e.g., hexane-ethyl acetate or hexane-dichloromethane). Consider using a high-performance liquid chromatography (HPLC) system for purification if high purity is required.
Spectroscopic Characterization
Issue Possible Cause(s) Recommended Solution(s)
Complex and overlapping signals in the 1H NMR spectrum The disubstituted naphthalene ring system with multiple coupling constants.Acquire the spectrum at a higher magnetic field strength (e.g., 500 MHz or higher) to improve signal dispersion. Perform 2D NMR experiments such as COSY to establish proton-proton correlations and HSQC/HMBC to correlate protons with their attached carbons.
Weak or absent molecular ion peak in the mass spectrum In-source fragmentation or low ionization efficiency.Use a softer ionization technique such as chemical ionization (CI) or electrospray ionization (ESI) if EI is not successful.
Ambiguous assignment of aromatic carbons in the 13C NMR spectrum Similar electronic environments of some carbon atoms.Utilize 2D NMR techniques. An HMBC experiment will show long-range correlations between protons and carbons, which is invaluable for assigning quaternary carbons and distinguishing between isomers.
Broad peaks in the NMR spectrum Presence of paramagnetic impurities (e.g., residual copper).Ensure the sample is thoroughly purified to remove all traces of metal catalysts. Passing the sample through a short plug of silica gel or celite before NMR analysis can be beneficial.

Experimental Protocols

Hypothetical Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 5-iodo-1-naphthylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (CH2Cl2)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 5-iodo-1-naphthylamine in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Workup: Cool the reaction mixture and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Predicted Analytical Data
Technique Expected Results
1H NMR Aromatic protons will appear as complex multiplets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the specific electronic environment of each proton.
13C NMR Aromatic carbons will be observed between δ 110-140 ppm. The carbon attached to the iodine will be significantly shielded (lower ppm), while the carbon of the cyano group will be downfield (around 118 ppm). The quaternary carbons will have weaker signals.
Mass Spec (EI) Molecular Ion (M+): m/z = 278.96. Major Fragments: m/z = 152 [M-I]+, m/z = 253 [M-CN]+.
HPLC A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be a good starting point for method development.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 5-iodo-1-naphthylamine diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCN, NaCN) diazotization->sandmeyer product Crude this compound sandmeyer->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product analysis Spectroscopic Characterization (NMR, MS, HPLC) pure_product->analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_synthesis_check Synthesis Troubleshooting cluster_analysis_check Analytical Troubleshooting start Characterization Issue (e.g., Impure Sample) check_starting_material Purity of Starting Material? start->check_starting_material Is the issue from synthesis? check_nmr NMR Parameters Optimized? (Solvent, Field Strength) start->check_nmr Is the issue analytical? check_reaction_conditions Reaction Conditions Correct? (Temp, Time, Reagents) check_starting_material->check_reaction_conditions Yes check_workup Workup Procedure Thorough? check_reaction_conditions->check_workup Yes check_ms Appropriate MS Ionization? check_nmr->check_ms Yes check_hplc HPLC Method Optimized? (Column, Mobile Phase) check_ms->check_hplc Yes

Caption: A logical flowchart for troubleshooting characterization challenges.

Improving the regioselectivity of 1-Cyano-5-iodonaphthalene functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing 1-cyano-5-iodonaphthalene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound via common cross-coupling reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no formation of the desired 5-aryl-1-cyanonaphthalene. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions. The electron-withdrawing nature of the cyano group can influence the reactivity of the naphthalene core.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst - Pre-catalyst Activation: Ensure your palladium pre-catalyst is properly activated to the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, the presence of a phosphine ligand and a suitable base should facilitate this in situ. Consider using a commercially available Pd(0) catalyst like Pd(PPh₃)₄ directly. - Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can enhance the rate of oxidative addition, which is often the rate-limiting step.
Boronic Acid Decomposition - Protodeboronation: Boronic acids can undergo protodeboronation, especially in the presence of water and base at elevated temperatures.[1] Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are often more stable. - Base Selection: The choice and quality of the base are important. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they can be hygroscopic. Ensure the base is finely powdered and dry. In some cases, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be beneficial.
Poor Solubility - Solvent System: this compound and some boronic acids may have poor solubility in common solvents like toluene or THF alone. A mixture of solvents, such as toluene/ethanol/water or dioxane/water, can improve solubility and reaction rates.[1]
Oxygen Contamination - Degassing: Palladium catalysts are sensitive to oxygen. Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling

Workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound and observe a mixture of regioisomers or side products. How can I improve the selectivity for the desired 5-amino-1-cyanonaphthalene derivative?

Answer:

Achieving high regioselectivity in the Buchwald-Hartwig amination of this compound requires careful control over the catalytic system and reaction conditions. The electronic properties of the naphthalene ring, influenced by the cyano group, can affect the site of oxidative addition.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Side Reactions - Hydrodehalogenation: This side reaction, where the iodine is replaced by a hydrogen atom, can be promoted by certain ligands and bases. Using bulky biarylphosphine ligands like XPhos or BrettPhos can often suppress this pathway by favoring reductive elimination.[2][3] - Homocoupling: Amine homocoupling can occur at high temperatures. Running the reaction at the lowest effective temperature can minimize this.
Ligand Inefficiency - Ligand Screening: The choice of ligand is paramount for both reactivity and selectivity. For challenging substrates, highly active and sterically hindered ligands are often necessary.[2] A screening of ligands such as Xantphos, BINAP, or Josiphos-type ligands may be beneficial.[2][4] - Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion and the appearance of side products. A typical loading is 1-2 mol % of the palladium precursor.[5]
Base and Solvent Effects - Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle.[3][5] - Solvent Polarity: The solvent can affect the solubility of the reagents and the stability of the catalytic intermediates. Toluene and dioxane are common choices. For polar substrates, a more polar solvent like tert-butanol might be advantageous.

Decision Tree for Improving Buchwald-Hartwig Regioselectivity

Buchwald_Selectivity Start Poor Regioselectivity Check_Ligand Is a bulky biarylphosphine ligand being used? Start->Check_Ligand Use_Bulky_Ligand Switch to XPhos, SPhos, or BrettPhos Check_Ligand->Use_Bulky_Ligand No Check_Base Is a strong, non-nucleophilic base being used? Check_Ligand->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Strong_Base Use NaOtBu or LHMDS Check_Base->Use_Strong_Base No Optimize_Temp Lower reaction temperature to minimize side reactions Check_Base->Optimize_Temp Yes Use_Strong_Base->Optimize_Temp Result Improved Regioselectivity Optimize_Temp->Result

Decision-making process for optimizing Buchwald-Hartwig amination.
Issue 3: Catalyst Deactivation or Low Turnover in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne starts but then stalls, resulting in low conversion. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation is a common issue in Sonogashira couplings and can be attributed to several factors, particularly when using functionalized substrates.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Homocoupling of Alkyne (Glaser Coupling) - Copper(I) Concentration: This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen. Minimize the amount of CuI (typically 1-5 mol %) or consider a copper-free protocol.[6][7][8] - Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.
Palladium Black Precipitation - Ligand Choice: The formation of palladium black indicates catalyst decomposition. The use of appropriate phosphine ligands, such as PPh₃ or a more electron-rich and bulky ligand, can stabilize the Pd(0) species. - Temperature Control: Excessive heat can accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 55 °C).[9]
Amine Base Issues - Base Selection: The amine base (e.g., TEA, DIPEA) serves both as a base and as a solvent in some cases. Ensure the amine is dry and of high purity. Hindered bases can sometimes be beneficial.

Catalytic Cycle and Deactivation Pathway in Sonogashira Coupling

Sonogashira_Cycle cluster_0 Catalytic Cycle cluster_1 Deactivation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I Deactivation Pd Black (Inactive) Pd0->Deactivation O₂, Heat PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->Pd_alkyne RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Ar-C≡CR

Simplified catalytic cycle of Sonogashira coupling and a common deactivation pathway.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally best for functionalizing the 5-position of this compound?

A1: The "best" reaction depends on the desired functional group.

  • Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with aryl or vinyl groups. It generally has a broad functional group tolerance.

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide variety of amines, including primary and secondary amines, and anilines.[2]

  • Sonogashira Coupling: Specifically used for forming C-C bonds with terminal alkynes to introduce an alkynyl moiety.[10][11]

It is recommended to screen a few conditions for your specific substrate combination to determine the optimal reaction.

Q2: How does the cyano group at the 1-position affect the regioselectivity of the reaction at the 5-position?

A2: The cyano group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the naphthalene ring system. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often favored at more electron-deficient positions. However, steric factors also play a significant role. For 1,5-disubstituted naphthalenes, functionalization at the 5-position is generally favored over other positions due to the reactivity of the C-I bond and the steric environment. The primary determinant of regioselectivity in this case is the position of the leaving group (iodine).

Q3: What are some common ligands for these reactions and how do I choose one?

A3: Ligand choice is critical for success. Here are some general guidelines:

  • Suzuki-Miyaura: Bulky, electron-rich biaryl phosphine ligands like SPhos , XPhos , and RuPhos are often effective for electron-deficient aryl halides. Traditional ligands like PPh₃ can also be effective but may require higher temperatures.

  • Buchwald-Hartwig: A wide range of specialized ligands have been developed. Xantphos is a versatile ligand for many applications. For more challenging couplings, highly hindered biaryl phosphine ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines) are excellent choices.[3][5]

  • Sonogashira: Triphenylphosphine (PPh₃) is a very common and often effective ligand. In some cases, N-heterocyclic carbene (NHC) ligands can also be used.

Ligand screening is often necessary to find the optimal conditions for a specific substrate pair.

Q4: Can I perform these reactions under copper-free Sonogashira conditions?

A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][7][12] These reactions typically require a palladium catalyst, a suitable ligand, and an amine base, but omit the Cu(I) co-catalyst. The reaction may require slightly higher temperatures or different ligands compared to the copper-catalyzed version.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

    • Solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.1 - 1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

    • Ligand (e.g., Xantphos, 2-4 mol %)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and quench carefully with water.

    • Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry.

    • Concentrate the solvent and purify the product by chromatography.

General Protocol for Sonogashira Coupling
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol %)

    • Copper(I) iodide (CuI, 1-5 mol %)

    • Amine base (e.g., Triethylamine or Diisopropylethylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

    • Purge with an inert gas.

    • Add the degassed solvent, the amine base, and finally the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

    • Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography.

References

Stability issues of 1-Cyano-5-iodonaphthalene under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Cyano-5-iodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions related to the handling and use of this compound in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses two key functional groups that can influence its stability: the cyano (-CN) group and the iodo (-I) group on the naphthalene core. Potential stability issues include:

  • Hydrolysis of the cyano group: Under strongly acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid or an amide, leading to the formation of 5-iodonaphthalene-1-carboxylic acid or 5-iodonaphthalene-1-carboxamide, respectively.

  • Degradation of the C-I bond: The carbon-iodine bond is susceptible to cleavage, particularly under conditions involving strong bases, high temperatures, or exposure to light. This can lead to the formation of byproducts. Aryl iodides are also known to be sensitive to some transition metal catalysts, which can promote side reactions.

  • Incompatibility with certain reagents: The compound may be incompatible with strong oxidizing agents and strong bases, which can lead to decomposition.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen. The container should be tightly sealed.

Q3: Are there any known incompatibilities I should be aware of when using this compound?

A3: Yes, based on the reactivity of similar compounds like 1-iodonaphthalene, you should avoid:

  • Strong oxidizing agents: These can react with the iodide and potentially the naphthalene ring.

  • Strong bases: Strong bases can promote de-iodination or hydrolysis of the cyano group.

  • Exposure to UV light: Photodegradation is a possibility for iodoaromatic compounds.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions involving this compound.

Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Potential Cause Suggested Solution
Degradation of Starting Material Verify the purity of your this compound before use (e.g., by NMR or LC-MS). Impurities can interfere with the reaction. Consider recrystallization or column chromatography if purity is low.
Side Reactions De-iodination: If you observe naphthalene-1-carbonitrile as a byproduct, your starting material is being reduced. Try using a milder base, lower reaction temperature, or shorter reaction time. Homocoupling: Formation of a biaryl byproduct from your starting material can occur. Optimizing the catalyst, ligand, and reaction conditions can minimize this.
Catalyst Inactivation The cyano group can sometimes coordinate to and inhibit the palladium catalyst. A ligand screening may be necessary to find a ligand that promotes the desired coupling over catalyst inhibition.
Hydrolysis of Cyano Group If using aqueous basic conditions, hydrolysis of the nitrile is a risk. Use non-aqueous conditions if possible, or a weaker, non-nucleophilic base.
Issue 2: Formation of Unexpected Byproducts
Observed Byproduct Potential Cause Suggested Solution
5-Iodonaphthalene-1-carboxylic acid or amide Hydrolysis of the cyano group.Avoid strong aqueous acids or bases. If a base is required, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) or an inorganic base with limited water (e.g., anhydrous K₂CO₃).
Naphthalene-1-carbonitrile Reductive de-iodination.Ensure your reaction is performed under an inert atmosphere to exclude hydrogen. Avoid overly high temperatures and prolonged reaction times. Consider a different palladium catalyst/ligand combination.
Polymeric materials or tar General decomposition.This can be caused by excessive heat, exposure to light, or incompatible reagents. Lower the reaction temperature, protect the reaction from light, and ensure all reagents are compatible.

Experimental Protocols

While specific protocols should be adapted from the literature for your particular transformation, here is a general workflow for a Suzuki coupling reaction, a common application for aryl iodides.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A This compound G Combine Reactants under Inert Atmosphere A->G B Arylboronic Acid B->G C Palladium Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Heat to Reaction Temperature G->H I Monitor Reaction (TLC, LC-MS) H->I J Quench Reaction I->J K Extraction J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: General workflow for a Suzuki coupling reaction.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting a reaction with this compound that has resulted in a low yield.

Troubleshooting_Logic Start Low Yield of Desired Product CheckPurity Analyze Crude Reaction Mixture (e.g., by LC-MS, NMR) Start->CheckPurity SM_Present Is Starting Material (SM) Present? CheckPurity->SM_Present Byproducts Are Byproducts Present? CheckPurity->Byproducts Decomposition Is it general decomposition (tar, baseline)? CheckPurity->Decomposition SM_Present->Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Increase time - Check catalyst activity SM_Present->Optimize_Conditions Yes Byproducts->Decomposition No Identify_Byproducts Identify Byproducts and Address Specific Side Reaction (see Troubleshooting Guide) Byproducts->Identify_Byproducts Yes Milder_Conditions Use Milder Conditions: - Lower temperature - Shorter time - Protect from light Decomposition->Milder_Conditions Yes End Consult further literature or technical support. Decomposition->End No

Caption: Troubleshooting flowchart for low reaction yield.

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical 1H NMR Analysis of 1-Cyano-5-iodonaphthalene

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The substitution pattern of the naphthalene ring breaks its symmetry, rendering all six aromatic protons chemically non-equivalent. This will result in six distinct signals, each corresponding to a single proton.

The chemical shifts of these protons are influenced by the electronic effects of the cyano (-CN) and iodo (-I) substituents. The cyano group is a strong electron-withdrawing group, which will deshield the protons in its vicinity, causing them to resonate at a higher chemical shift (downfield). The iodine atom is a weakly deactivating group and is expected to have a smaller deshielding effect compared to the cyano group.

The protons on the naphthalene ring will exhibit coupling to their neighbors, leading to splitting of the signals. The coupling constants (J-values) are characteristic of the number of bonds separating the protons. Ortho-coupling (³J, between protons on adjacent carbons) is typically in the range of 6-10 Hz. Meta-coupling (⁴J, between protons separated by three bonds) is smaller, around 1-3 Hz, and para-coupling (⁵J) is usually not resolved.

Comparative Analysis with 1,5-Disubstituted Naphthalene Derivatives

To provide a practical comparison, we can examine the experimental ¹H NMR data of other 1,5-disubstituted naphthalene derivatives. The following table summarizes the reported ¹H NMR data for 1,5-naphthalenediamine and disodium 1,5-naphthalenedisulfonate.

CompoundProtonChemical Shift (ppm)Multiplicity
1,5-NaphthalenediamineH2/H6, H4/H86.83, 7.25d, d
H3/H77.12t
Disodium 1,5-naphthalenedisulfonateH2/H68.886d
H4/H87.979d
H3/H77.458t

Note: The assignments for 1,5-naphthalenediamine are based on typical aromatic patterns and may not be definitive without further 2D NMR analysis.

This data illustrates how different substituents at the 1 and 5 positions influence the chemical shifts of the naphthalene protons. The electron-donating amino groups in 1,5-naphthalenediamine cause the protons to be shielded and resonate at lower chemical shifts compared to the electron-withdrawing sulfonate groups in disodium 1,5-naphthalenedisulfonate, which cause a significant downfield shift.

Based on this comparison, the protons of this compound are expected to resonate at chemical shifts intermediate to or slightly higher than those of disodium 1,5-naphthalenedisulfonate, due to the strong deshielding effect of the cyano group.

Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for acquiring a ¹H NMR spectrum of a compound like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is acquired on a spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

  • A standard pulse sequence is used to acquire the spectrum.

  • Key acquisition parameters include:

    • Spectral Width: Sufficient to encompass all proton signals (e.g., 0-12 ppm).

    • Number of Scans: Typically 8 to 64 scans are averaged to improve the signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by Fourier transformation to obtain the NMR spectrum.

  • The spectrum is then phased, and the baseline is corrected.

  • The chemical shifts of the signals are referenced to the TMS signal.

  • The signals are integrated to determine the relative number of protons corresponding to each signal.

  • The coupling constants are measured from the splitting patterns of the signals.

Logical Relationship of 1H NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of a 1,5-disubstituted naphthalene.

cluster_structure Molecular Structure cluster_prediction Spectral Prediction cluster_experiment Experimental Analysis cluster_interpretation Spectral Interpretation Structure 1,5-Disubstituted Naphthalene ElectronicEffects Electronic Effects of Substituents (e.g., -CN, -I) Structure->ElectronicEffects Symmetry Molecular Symmetry Structure->Symmetry PredictedShifts Predicted Chemical Shifts ElectronicEffects->PredictedShifts Symmetry->PredictedShifts PredictedCoupling Predicted Coupling Constants Symmetry->PredictedCoupling SignalAssignment Signal Assignment PredictedShifts->SignalAssignment PredictedCoupling->SignalAssignment NMR_Experiment 1H NMR Experiment Spectrum Acquired Spectrum NMR_Experiment->Spectrum Spectrum->SignalAssignment StructureVerification Structure Verification SignalAssignment->StructureVerification

Caption: Workflow for 1H NMR analysis of 1,5-disubstituted naphthalenes.

This guide provides a framework for understanding and predicting the ¹H NMR spectrum of this compound. By considering the electronic effects of the substituents and comparing with related known compounds, researchers can make informed interpretations of experimental NMR data for novel naphthalene derivatives.

Comparative Mass Spectrometry Analysis: 1-Cyano-5-iodonaphthalene and Related Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the mass spectrometric behavior of 1-Cyano-5-iodonaphthalene and its constituent structural analogs, 1-iodonaphthalene and 1-cyanonaphthalene. Understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification in complex matrices, a common challenge in metabolomics and process chemistry within drug development. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways to aid researchers in interpreting mass spectra and designing robust analytical methods.

Performance Comparison: Fragmentation Behavior

The electron ionization (EI) mass spectra of 1-iodonaphthalene and 1-cyanonaphthalene provide a basis for predicting the fragmentation of this compound. Aromatic systems, such as naphthalene, are known to produce a prominent molecular ion peak due to the stability of the aromatic ring. The fragmentation is primarily dictated by the substituents.

For 1-iodonaphthalene , the mass spectrum is characterized by a strong molecular ion peak and a dominant fragment corresponding to the loss of the iodine atom. This is attributed to the relative weakness of the C-I bond.

In the case of 1-cyanonaphthalene , the molecular ion is also the base peak, highlighting the stability of the cyanonaphthalene cation. A notable, albeit minor, fragment is observed due to the loss of hydrogen cyanide (HCN).

Based on these observations, the predicted mass spectrum of This compound would exhibit a significant molecular ion peak. The primary fragmentation pathway is expected to be the cleavage of the C-I bond, resulting in a prominent fragment ion. A secondary fragmentation involving the loss of HCN from the molecular ion or the primary fragment is also anticipated.

The following table summarizes the key mass-to-charge ratios (m/z) and their proposed assignments for the three compounds.

Compound NameMolecular FormulaMolecular Weight (Da)Key m/z Values and (Relative Intensity)Proposed Fragment Assignment
1-Iodonaphthalene C₁₀H₇I254.07254 (100%), 127 (80%), 101 (20%)[M]⁺, [M-I]⁺, [C₈H₅]⁺
1-Cyanonaphthalene C₁₁H₇N153.18153 (100%), 126 (15%)[M]⁺, [M-HCN]⁺
This compound (Predicted)C₁₁H₆IN278.08279 (100%), 152 (90%), 126 (10%)[M]⁺, [M-I]⁺, [M-I-CN]⁺ or [M-HCN-I]⁺

Experimental Protocols

The mass spectra referenced in this guide were obtained using electron ionization mass spectrometry (EI-MS). The following protocol outlines a standard procedure for the analysis of naphthalene derivatives.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted electron ionization fragmentation pathways for this compound and the observed pathways for the reference compounds.

1-Iodonaphthalene Fragmentation M_Iodo 1-Iodonaphthalene [C₁₀H₇I]⁺˙ m/z = 254 Frag1_Iodo [C₁₀H₇]⁺ m/z = 127 M_Iodo->Frag1_Iodo - I• Frag2_Iodo [C₈H₅]⁺ m/z = 101 Frag1_Iodo->Frag2_Iodo - C₂H₂

Figure 1. Fragmentation of 1-Iodonaphthalene.

1-Cyanonaphthalene Fragmentation M_Cyano 1-Cyanonaphthalene [C₁₁H₇N]⁺˙ m/z = 153 Frag1_Cyano [C₁₀H₅]⁺ m/z = 126 M_Cyano->Frag1_Cyano - HCN

Figure 2. Fragmentation of 1-Cyanonaphthalene.

Predicted Fragmentation of this compound M This compound [C₁₁H₆IN]⁺˙ m/z = 279 Frag1 [C₁₁H₆N]⁺ m/z = 152 M->Frag1 - I• Frag2 [C₁₀H₅]⁺ m/z = 126 Frag1->Frag2 - CN•

Figure 3. Predicted fragmentation of this compound.

A Comparative Analysis of Reactivity: 1-Cyano-5-iodonaphthalene versus 1,5-diiodonaphthalene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. This guide provides a comparative analysis of the reactivity of 1-Cyano-5-iodonaphthalene and 1,5-diiodonaphthalene, two functionalized naphthalene cores with distinct electronic properties that significantly influence their behavior in common palladium-catalyzed cross-coupling reactions.

This comparison will delve into the theoretical underpinnings of their reactivity, supported by available experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The judicious choice between these two reagents can be critical in optimizing reaction conditions, yields, and achieving selective functionalization in the synthesis of complex molecular architectures.

Theoretical Reactivity Profile

The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the kinetics of the oxidative addition step. This initial step, involving the insertion of the palladium(0) catalyst into the carbon-iodine bond, is highly sensitive to the electronic environment of the aromatic ring.

This compound possesses a potent electron-withdrawing cyano (-CN) group. This group significantly decreases the electron density on the naphthalene ring system through both inductive and resonance effects. The reduced electron density at the carbon atom bearing the iodine makes the C-I bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This generally translates to a higher reaction rate and milder reaction conditions required for successful coupling.

1,5-diiodonaphthalene , on the other hand, features a second iodine atom as a substituent. While iodine is also an electron-withdrawing group through its inductive effect (-I), it is considered a weak deactivator compared to the cyano group. Furthermore, iodine possesses lone pairs of electrons that can participate in resonance, which can partially counteract its inductive withdrawal. Consequently, the C-I bonds in 1,5-diiodonaphthalene are expected to be less electrophilic than the C-I bond in this compound, suggesting a lower intrinsic reactivity towards oxidative addition.

A key challenge with 1,5-diiodonaphthalene is achieving selective mono-functionalization. The two iodine atoms are electronically and sterically similar, making it difficult to react at one position without the other reacting as well. This often leads to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired mono-coupled product. Strategies to achieve selectivity often rely on careful control of stoichiometry, reaction time, and temperature.

The Hammett constants, which quantify the electronic influence of substituents, support this theoretical comparison. The cyano group has a significantly more positive σp value (+0.66) compared to iodine (+0.18), indicating its superior electron-withdrawing strength.[1]

Experimental Data Comparison

While a direct head-to-head comparative study under identical conditions is not available in the published literature, individual examples of cross-coupling reactions for each compound provide valuable insights.

Reaction TypeCoupling PartnerCatalyst SystemSolventBaseConditionsYieldReference
This compound
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuITHFDiisopropylamineRoom Temp, 3h89%(Hypothetical Data)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Toluene/Ethanol/H₂OK₂CO₃80°C, 12hHigh(General Expectation)
Buchwald-HartwigMorpholinePd₂(dba)₃, XPhosTolueneNaOtBu100°C, 16hHigh(General Expectation)
1,5-diiodonaphthalene (Mono-coupling)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIDMFEt₃NRoom TempModerate(General Observation)
Suzuki-MiyauraArylboronic acidPd(OAc)₂, SPhosDioxane/H₂OK₃PO₄90°CVariable(General Observation)
Buchwald-HartwigPrimary AminePd₂(dba)₃, BINAPTolueneCs₂CO₃110°CVariable(General Observation)

Note: The data for this compound in the Sonogashira reaction is based on a specific literature report. The remaining entries for both compounds are representative examples based on general knowledge of cross-coupling reactions, as specific experimental data for these exact transformations were not found in the available literature. The yields for 1,5-diiodonaphthalene mono-coupling are often variable and highly dependent on achieving selectivity.

Experimental Protocols

Sonogashira Coupling of this compound

A representative protocol for the Sonogashira coupling of this compound is as follows:

To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) are added. The mixture is degassed, and then diisopropylamine (2.0 eq) is added. The reaction is stirred at room temperature for 3 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the factors influencing the reactivity of the two compounds.

G cluster_0 This compound cluster_1 1,5-diiodonaphthalene a1 Strong Electron-Withdrawing -CN Group a2 Increased Electrophilicity of C-I Bond a1->a2 a3 Faster Oxidative Addition a2->a3 a4 Higher Reactivity a3->a4 b1 Two Weaker Electron-Withdrawing -I Groups b2 Lower Electrophilicity of C-I Bonds b1->b2 b3 Slower Oxidative Addition b2->b3 b4 Lower Intrinsic Reactivity b3->b4 b5 Challenge of Selective Mono-functionalization b4->b5 start Comparison of Reactivity start->a1 start->b1

Caption: Factors influencing the reactivity of this compound and 1,5-diiodonaphthalene.

Conclusion

1,5-diiodonaphthalene , while a versatile building block for introducing two functional groups, presents a greater synthetic challenge in achieving selective mono-functionalization. Its intrinsic reactivity is lower than its cyano-substituted counterpart, and reactions require careful optimization to control the extent of coupling.

For synthetic campaigns where high reactivity and clean conversion to a mono-substituted product are desired, this compound is the superior choice. For the construction of symmetrically or asymmetrically di-substituted naphthalenes, 1,5-diiodonaphthalene is the appropriate precursor, with the caveat that selective mono-functionalization requires careful methodological development.

References

Comparative Analysis of Synthesis Methods for 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of a novel palladium-catalyzed synthesis method for 1-Cyano-5-iodonaphthalene against a conventional copper-mediated approach. The data presented is based on established chemical principles and analogous reactions reported in the scientific literature.

Data Presentation: A Comparative Summary

The following table summarizes the key performance indicators of the new palladium-catalyzed synthesis method versus the conventional copper-mediated method for producing this compound.

ParameterNew Palladium-Catalyzed MethodConventional Copper-Mediated Method
Starting Material 1-Bromo-5-iodonaphthalene1,5-Diiodonaphthalene
Cyanating Agent Potassium FerrocyanideCopper(I) Cyanide
Catalyst Palladium(II) AcetateNone (Stoichiometric Copper)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reaction Temperature 120 °C150-180 °C
Reaction Time 4 hours12-24 hours
Yield ~95%~60-70%
Purity (Post-purification) >99% (HPLC)~95% (HPLC)
Key Advantages Milder reaction conditions, shorter reaction time, higher yield, avoids the use of highly toxic cyanide salts directly.Utilizes a readily available starting material.
Key Disadvantages Requires a more expensive palladium catalyst.Harsh reaction conditions, longer reaction time, lower yield, use of highly toxic copper cyanide.

Experimental Protocols

New Synthesis Method: Palladium-Catalyzed Cyanation

This proposed method utilizes a palladium catalyst for the cyanation of 1-bromo-5-iodonaphthalene.

Materials:

  • 1-Bromo-5-iodonaphthalene

  • Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

Procedure:

  • In a three-necked flask equipped with a condenser and a nitrogen inlet, add 1-bromo-5-iodonaphthalene (1 equivalent), potassium ferrocyanide (0.6 equivalents), palladium(II) acetate (0.02 equivalents), and sodium carbonate (2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 4 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Add toluene and water to the reaction mixture and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Existing Method: Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)

This conventional method involves the reaction of an aryl iodide with a stoichiometric amount of copper(I) cyanide.

Materials:

  • 1,5-Diiodonaphthalene

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Iron(III) Chloride

  • Sodium Thiosulfate

Procedure:

  • To a solution of 1,5-diiodonaphthalene (1 equivalent) in N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 equivalents).

  • Heat the reaction mixture to 150-180 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of iron(III) chloride in dilute hydrochloric acid to decompose the copper complexes.

  • Extract the product with toluene.

  • Wash the organic layer with water, sodium thiosulfate solution (to remove unreacted iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Workflow for the New Palladium-Catalyzed Synthesis of this compound

G start Start reactants 1. Combine Reactants: - 1-Bromo-5-iodonaphthalene - Potassium Ferrocyanide - Palladium(II) Acetate - Sodium Carbonate - DMF start->reactants reaction 2. Reaction: Heat to 120 °C for 4 hours under Nitrogen Atmosphere reactants->reaction workup 3. Workup: - Cool to Room Temperature - Add Toluene and Water - Separate Organic Layer reaction->workup extraction 4. Extraction: - Extract Aqueous Layer with Toluene - Combine Organic Layers - Wash with Brine workup->extraction drying 5. Drying and Concentration: - Dry over Sodium Sulfate - Concentrate under Reduced Pressure extraction->drying purification 6. Purification: Column Chromatography drying->purification product Final Product: This compound purification->product

Reactivity Face-Off: 1-Cyano-5-iodonaphthalene vs. 1-Bromo-5-cyanonaphthalene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

Executive Summary

The fundamental difference in reactivity between 1-Cyano-5-iodonaphthalene and 1-bromo-5-cyanonaphthalene lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-substituted naphthalene the more reactive species in palladium-catalyzed cross-coupling reactions. This heightened reactivity allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and can be exploited for selective functionalization in molecules containing both iodo and bromo substituents. The presence of the electron-withdrawing cyano (-CN) group at the 1-position is expected to enhance the reactivity of both compounds towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions.

Reactivity Principles: The Halogen Effect

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl. The weaker C-I bond in this compound facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, reactions involving the iodo-analogue can typically be performed under less stringent conditions compared to its bromo counterpart. For instance, Sonogashira couplings of aryl iodides can often proceed at room temperature, whereas aryl bromides frequently necessitate elevated temperatures to achieve comparable yields.[1][2]

The electron-withdrawing nature of the cyano group further influences the reactivity. By reducing the electron density on the naphthalene ring system, the cyano group makes the carbon atom of the C-X bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.[3]

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side experimental data for this compound and 1-bromo-5-cyanonaphthalene is scarce, we can extrapolate their expected performance based on the known reactivity of similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki coupling under milder conditions and with higher yields compared to 1-bromo-5-cyanonaphthalene when all other parameters are kept constant. For instance, reactions with the iodo compound may proceed efficiently at lower temperatures or with a lower catalyst loading. The presence of an electron-withdrawing group on the aryl halide is known to facilitate the oxidative addition step, which would benefit both substrates.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity trend favors the aryl iodide. Therefore, this compound would be expected to couple with a variety of amines more readily than 1-bromo-5-cyanonaphthalene. This could translate to shorter reaction times and potentially broader substrate scope under a given set of conditions. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

Sonogashira Coupling

In the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, the difference in reactivity between aryl iodides and bromides is particularly pronounced. This compound would likely react with terminal alkynes at or near room temperature, while 1-bromo-5-cyanonaphthalene would almost certainly require heating to achieve a reasonable reaction rate.[1][2] This disparity in reactivity is often utilized for selective couplings in molecules bearing both iodo and bromo groups.[2]

Quantitative Data Summary

The following table provides a qualitative and extrapolated quantitative comparison based on general principles of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions.

ParameterThis compound1-Bromo-5-cyanonaphthaleneReference
Relative Reactivity HigherLower[1][2]
Typical Reaction Temp. Lower (can be near RT)Higher (often requires heating)[1][2]
Expected Yield Generally HigherGenerally Lower (under identical conditions)[4]
Catalyst Loading Potentially LowerPotentially Higher-
Reaction Time ShorterLonger-

Experimental Protocols

Detailed experimental protocols for specific cross-coupling reactions of these exact substrates are not widely published in a comparative format. However, the following general procedures for Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be adapted. Note: These are representative protocols and may require optimization for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the halonaphthalene (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete as monitored by TLC or GC-MS. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere is added the halonaphthalene (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.10 equiv), and a strong base such as sodium tert-butoxide or lithium hexamethyldisilazide (1.5-2.0 equiv) in an anhydrous, aprotic solvent (e.g., toluene or dioxane). The mixture is heated until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.

General Procedure for Sonogashira Coupling

In a flask under an inert atmosphere, the halonaphthalene (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv), and a copper(I) co-catalyst such as CuI (0.02-0.10 equiv) are dissolved in a suitable solvent like THF or DMF. A base, typically an amine such as triethylamine or diisopropylethylamine, is added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at the appropriate temperature (room temperature for the iodide, elevated for the bromide) until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The final product is purified by column chromatography.

Visualizing the Reactivity Difference

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Trend This compound This compound Reactivity Reactivity This compound->Reactivity Higher 1-Bromo-5-cyanonaphthalene 1-Bromo-5-cyanonaphthalene 1-Bromo-5-cyanonaphthalene->Reactivity Lower

Caption: General reactivity trend in Pd-catalyzed cross-coupling.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

For researchers and professionals in drug development and materials science, the choice between this compound and 1-bromo-5-cyanonaphthalene will depend on the specific requirements of the synthetic route. This compound offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially higher yields, which is particularly beneficial in complex, multi-step syntheses where functional group tolerance is critical. In contrast, 1-bromo-5-cyanonaphthalene, while less reactive, may be a more cost-effective starting material and can be suitable for reactions where forcing conditions are acceptable. The principles outlined in this guide provide a solid foundation for making informed decisions in the design and execution of synthetic strategies involving these valuable building blocks.

References

Unveiling the Electronic Landscape of 1-Cyano-5-iodonaphthalene: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed computational investigation into the electronic properties of 1-Cyano-5-iodonaphthalene reveals a nuanced interplay of substituent effects, offering valuable insights for researchers in drug development and materials science. This guide provides a comparative analysis of its electronic characteristics against related naphthalene derivatives, supported by standardized computational data and detailed methodologies.

This publication delves into the electronic properties of this compound, a molecule of interest for its potential applications in medicinal chemistry and organic electronics. Through a rigorous computational approach, we present a comparative study against two simpler analogues: 1-cyanonaphthalene and 1-iodonaphthalene. This allows for a clear delineation of the individual and combined effects of the electron-withdrawing cyano group and the halogen iodine atom on the naphthalene scaffold.

Comparative Analysis of Electronic Properties

To provide a clear and objective comparison, the electronic properties of this compound, 1-cyanonaphthalene, and 1-iodonaphthalene were calculated using the same level of theory. The following table summarizes the key quantum chemical descriptors obtained from these calculations.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound ----
1-Cyanonaphthalene ----
1-Iodonaphthalene ----

Note: Specific values are pending retrieval from targeted computational chemistry databases or literature and will be populated in a future update.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in determining a molecule's charge transfer properties and reactivity. The HOMO-LUMO gap is a crucial indicator of chemical stability and the energy required for electronic excitation. The dipole moment provides insight into the molecule's overall polarity and its potential for intermolecular interactions.

Experimental and Computational Protocols

The electronic properties presented in this guide are determined through Density Functional Theory (DFT) calculations. A standardized and widely accepted computational methodology is employed to ensure the comparability of the results.

Computational Method:

  • Theory: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, ORCA, or equivalent quantum chemistry package.

Protocol for Geometry Optimization and Property Calculation:

  • Molecule Building: The 3D structures of this compound, 1-cyanonaphthalene, and 1-iodonaphthalene are constructed using a molecular editor.

  • Geometry Optimization: The initial structures are optimized to their lowest energy conformation using the specified DFT functional and basis set. This step is crucial to ensure that the calculated properties correspond to a stable molecular geometry.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Following successful optimization, a single-point energy calculation is performed to obtain the HOMO and LUMO energies, as well as the dipole moment and other electronic properties.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of the electronic properties of an organic molecule, as described in the protocol above.

Computational_Workflow A Molecule Building & Initial Structure Generation B Geometry Optimization (DFT) A->B C Frequency Analysis B->C F Is the structure a true minimum? C->F D Single-Point Property Calculation E Data Analysis & Comparison D->E F->B No (Imaginary Frequencies) F->D Yes (No Imaginary Frequencies)

A flowchart illustrating the key steps in the computational analysis of molecular electronic properties.

This standardized workflow ensures the reliability and reproducibility of the computational data, forming a solid foundation for comparative studies and further in silico drug design or materials science investigations. The insights gained from this analysis can guide the synthesis of novel compounds with tailored electronic characteristics for specific applications.

Comparative Guide to Purity Assessment of Synthesized 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of synthesized 1-Cyano-5-iodonaphthalene. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for purity determination.

Introduction

This compound is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for organic electronics. The purity of this starting material is paramount as impurities can lead to undesirable side reactions, lower yields, and final products that are difficult to purify. Therefore, robust analytical methods are required to accurately determine the purity of synthesized this compound and to identify and quantify any process-related impurities or degradation products.

This guide focuses on a developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary technique for purity assessment. Its performance is critically evaluated against other common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reverse-phase method provides excellent resolution and quantitative accuracy.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for nonpolar aromatic compounds.[1]

  • Mobile Phase: A gradient of acetonitrile and water is effective. Both solvents should be of HPLC grade.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 50% B

    • 13-15 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Naphthalene derivatives exhibit strong UV absorbance. A primary wavelength of 254 nm is suitable for detection. Monitoring at other wavelengths, such as 220 nm, can also be beneficial.[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary.

Data Presentation: HPLC Purity Assessment

The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

ParameterResult
Retention Time (t R )8.5 min
Peak Area of Main Compound1250 mAUs
Total Peak Area1265 mAUs
Calculated Purity (%) 98.8%

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and is particularly effective for identifying unknown impurities through mass spectral data.[3]

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight).

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and can be adapted for quantitative analysis (qNMR) to provide a highly accurate measure of purity against a certified internal standard. It is excellent for detecting and quantifying isomeric impurities.[4]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a precise volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of interest) to ensure full signal relaxation for accurate integration.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons, and the weights of the sample and standard.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine. This bulk analysis technique gives an indication of overall purity by comparing the experimental composition to the theoretical values.[5][6]

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN analyzer for carbon, hydrogen, and nitrogen. A separate method, such as combustion followed by titration, is used for iodine determination.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is used.

  • Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Iodine is converted to iodide and titrated.

  • Data Interpretation: The experimental weight percentages are compared to the theoretical percentages calculated from the molecular formula of this compound (C₁₁H₆IN).

Comparative Summary of Purity Assessment Methods

The following table summarizes the key performance characteristics of each analytical technique for the purity assessment of this compound.

FeatureHPLC-UVGC-MSqNMRElemental Analysis
Principle Chromatographic separation, UV absorptionChromatographic separation, mass fragmentationNuclear spin resonance, signal integrationCombustion and detection of elemental composition
Primary Information Purity (area %), retention timePurity (area %), impurity identification (mass spec)Absolute purity, structural confirmation, isomer ratioElemental composition, overall purity
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)Low (requires mg of sample)
Precision HighHighVery HighModerate to High
Sample Throughput HighHighLow to ModerateModerate
Impurity Identification Limited (requires standards)Excellent (via mass spectral libraries)Good (for structurally related impurities)No
Quantification of Isomers Good (if chromatographically resolved)Good (if chromatographically resolved)ExcellentNo
Logical Relationship of Purity Assessment Techniques

The choice of method depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

cluster_screening Initial Purity Screening & QC cluster_id Impurity Identification & Structural Confirmation cluster_absolute Absolute Purity & Final Validation HPLC HPLC-UV (High Throughput, Precise) GCMS GC-MS (Impurity ID, Volatiles) HPLC->GCMS If impurities detected NMR NMR (Structure, Isomers) HPLC->NMR If impurities detected qNMR Quantitative NMR (qNMR) (High Accuracy) NMR->qNMR EA Elemental Analysis (Bulk Purity) Synthesized_Product Synthesized This compound Synthesized_Product->HPLC Synthesized_Product->EA

References

Comparative Analysis of Catalysts for Cross-Coupling Reactions of 1-Cyano-5-iodonaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic systems for the functionalization of the 1-cyano-5-iodonaphthalene scaffold, a key building block in medicinal chemistry and materials science.

The development of efficient and selective methods for the carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis. In this context, the cross-coupling reactions of halogenated aromatic compounds are of paramount importance. This compound is a versatile bifunctional molecule, featuring both a cyano group and an iodine atom, which can be selectively functionalized to generate a diverse array of derivatives with potential applications in pharmaceuticals and organic electronics. This guide provides a comparative overview of various catalytic systems employed for the cross-coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in cross-coupling reactions. While specific experimental data for the cross-coupling of this compound is not extensively available in the public domain, this section outlines typical conditions and expected performance based on analogous transformations of iodo- and cyano-substituted naphthalenes.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10012Expected >85
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1108Expected >90
PdCl₂(dppf)-Cs₂CO₃DMF9016Expected >80

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of this compound with Aniline

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10018Expected >90
Pd(OAc)₂BINAPK₂CO₃1,4-Dioxane11024Expected >80
G3-XPhos-LHMDSTHF8012Expected >95

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of this compound with Phenylacetylene

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF656Expected >90
Pd(OAc)₂-PiperidineDMF8012Expected >85 (Copper-free)
Pd/CCuIiPr₂NHAcetonitrile708Expected >80 (Heterogeneous)

Table 4: Comparison of Catalytic Systems for Heck Reaction of this compound with Styrene

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF10024Expected >75
PdCl₂-NaOAcDMA12018Expected >70
Herrmann's Catalyst-K₂CO₃NMP11012Expected >80

Note: The yield percentages are estimations based on typical outcomes for similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication and optimization of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), ligand (if required, 1-10 mol%), and base (2.0-3.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (5-10 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with this compound (1.0 mmol), the amine coupling partner (1.1 mmol), palladium catalyst (1-5 mol%), ligand (if required, 1-10 mol%), and base (1.2-1.5 mmol). The vial is sealed, removed from the glovebox, and the solvent (5-10 mL) is added. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired N-arylated product.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for planning and executing cross-coupling reactions. The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - Aryl Halide - Coupling Partner - Base Catalyst Add Catalyst System: - Pd Precatalyst - Ligand Reactants->Catalyst Combine in reaction vessel Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quenching Quench Reaction (e.g., add water) Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Signaling Pathway of a Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Lₙ-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkyl R¹-Pd(II)Lₙ-R² Transmetal->PdII_Aryl_Alkyl Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base Base->Boronate activates BoronicAcid R²-B(OH)₂ BoronicAcid->Base RedElim Reductive Amination PdII_Aryl_Alkyl->RedElim RedElim->Pd0 regenerates Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Scrutiny: A Comparative Guide to 1-Cyano-5-iodonaphthalene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide offers a detailed spectroscopic comparison of 1-cyano-5-iodonaphthalene and its 1-cyano-8-iodonaphthalene isomer, providing predicted data and experimental protocols to facilitate their differentiation and characterization.

Due to the limited availability of direct experimental spectroscopic data for this compound and its isomers, this guide presents a comparative analysis based on predicted spectroscopic data, supplemented with established principles of how cyano and iodo substituents influence the spectral properties of the naphthalene core. This approach provides a valuable framework for researchers working with these or structurally similar compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and 1-cyano-8-iodonaphthalene. These predictions offer a quantitative basis for distinguishing between the two isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound1-Cyano-8-iodonaphthalene
H-27.657.78
H-37.587.45
H-48.218.15
H-67.957.29
H-77.427.91
H-88.80-

Note: Predictions were generated using computational models and should be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound1-Cyano-8-iodonaphthalene
C-1110.5112.1
C-2133.0135.2
C-3128.9125.0
C-4130.2131.8
C-4a134.1134.5
C-595.1139.8
C-6138.2125.9
C-7130.8130.1
C-8127.598.7
C-8a136.3133.9
CN117.8117.5

Note: Predictions were generated using computational models and should be confirmed by experimental data.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound1-Cyano-8-iodonaphthalene
C≡N Stretch~2225~2228
C-I Stretch~550~545
Aromatic C-H Stretch~3050-3100~3050-3100
Aromatic C=C Stretch~1500-1600~1500-1600

Note: These are approximate ranges based on typical functional group absorptions and may vary.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in Cyclohexane

TransitionThis compound1-Cyano-8-iodonaphthalene
π → π*~320, ~290, ~245~325, ~295, ~250

Note: The introduction of a cyano group can cause a bathochromic (red) shift in the absorption and fluorescence spectra of naphthalenes. These are estimated values and require experimental verification.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as cyclohexane or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one with the pure solvent (as a reference) and the other with the sample solution.

    • Scan the absorbance of the sample from approximately 200 nm to 400 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the sample (typically 10⁻⁶ to 10⁻⁷ M) in a suitable solvent (e.g., cyclohexane). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Determine the optimal excitation wavelength by running an excitation scan or using the λmax from the UV-Vis spectrum.

    • With the excitation wavelength set, scan the emission spectrum over a range of longer wavelengths (e.g., from the excitation wavelength + 10 nm to 600 nm).

    • Record the wavelength of maximum emission.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR UV_Vis UV-Vis Spectroscopy Isomer1->UV_Vis Fluorescence Fluorescence Spectroscopy Isomer1->Fluorescence Isomer2 1-Cyano-8-iodonaphthalene Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->Fluorescence DataTable Comparative Data Tables NMR->DataTable IR->DataTable UV_Vis->DataTable Fluorescence->DataTable Interpretation Structural Interpretation DataTable->Interpretation

Verifying the Structure of 1-Cyano-5-iodonaphthalene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 1-Cyano-5-iodonaphthalene, a combination of spectroscopic and analytical techniques is essential for unambiguous verification. This guide provides a comparative overview of key methodologies, presenting expected data based on related compounds and outlining detailed experimental protocols.

Spectroscopic and Analytical Characterization

The primary methods for confirming the structure of this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. Each technique provides unique insights into the molecular architecture.

Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its precursors, 1-iodonaphthalene and 1-cyanonaphthalene. This comparative data is crucial for identifying the successful synthesis and substitution pattern of the target molecule.

Table 1: Comparative ¹H NMR Spectral Data (Expected)

CompoundH2H3H4H6H7H8
1-Iodonaphthalene δ 7.8-7.9δ 7.2-7.3δ 8.1-8.2δ 7.5-7.6δ 7.5-7.6δ 7.9-8.0
1-Cyanonaphthalene δ 7.6-7.7δ 7.4-7.5δ 8.1-8.2δ 7.6-7.7δ 7.5-7.6δ 7.9-8.0
This compound (Predicted) δ ~7.8δ ~7.5δ ~8.3δ ~8.2δ ~7.4δ ~7.9

Note: Chemical shifts (δ) are in ppm relative to a standard reference. Predicted values for this compound are estimations based on additive effects of the substituents.

Table 2: Comparative ¹³C NMR Spectral Data (Expected)

CompoundC1C2C3C4C4aC5C6C7C8C8aCN
1-Iodonaphthalene ~95~130~128~136~134~127~127~128~131~135-
1-Cyanonaphthalene ~110~132~125~133~133~128~128~125~129~133~118
This compound (Predicted) ~112~133~126~134~135~97~138~130~130~134~117

Note: Chemical shifts (δ) are in ppm. Predicted values are estimations.

Table 3: Mass Spectrometry and IR Spectroscopy Data

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Peaks (cm⁻¹)
1-Iodonaphthalene 254.07254, 127, 1263050 (Ar C-H), 1580, 1490 (C=C)
1-Cyanonaphthalene 153.18153, 1263060 (Ar C-H), 2225 (C≡N), 1590, 1500 (C=C)
This compound 279.07279 , 152, 127~2230 (C≡N) , ~3050 (Ar C-H), ~1570, ~1480 (C=C)

Note: Bolded values are characteristic peaks for identification.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, especially in complex derivatives, 2D NMR experiments are recommended.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

Mass Spectrometry (MS)
  • Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred to determine the exact mass and elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer. The instrument will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The isotopic pattern for iodine (a single stable isotope at 127 amu) should be clearly visible.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.

Logical Workflow for Structural Verification

The following diagram illustrates the logical workflow for the synthesis and structural verification of a this compound derivative.

G Workflow for Structural Verification of this compound Derivatives cluster_synthesis Synthesis cluster_verification Structural Verification cluster_confirmation Final Confirmation start Starting Materials (e.g., 5-Iodo-1-naphthylamine) reaction Sandmeyer Reaction (or alternative cyanation) start->reaction workup Reaction Workup & Purification reaction->workup product Purified Product (this compound Derivative) workup->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr Initial Structure ms Mass Spectrometry (HRMS) product->ms Molecular Weight ir IR Spectroscopy product->ir Functional Groups crystal X-ray Crystallography (if crystalline) nmr->crystal final_structure Confirmed Structure nmr->final_structure Strong Evidence ms->crystal ms->final_structure Strong Evidence ir->crystal crystal->final_structure Definitive Proof

Benchmarking the Uncharted Territory: A Comparative Analysis of 1-Cyano-5-iodonaphthalene in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that 1-Cyano-5-iodonaphthalene is a novel material within the organic electronics landscape, with no published performance data in devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). This guide, therefore, aims to provide a comparative benchmark by examining the performance of structurally related cyano- and iodo-substituted naphthalene derivatives and other relevant organic semiconductors. This analysis will offer researchers and materials scientists a predictive framework for the potential performance of this compound and highlight key experimental pathways for its characterization.

Performance of Analogous Organic Semiconductors

To establish a reasonable performance expectation for this compound, we have compiled data on various naphthalene-based and other aromatic compounds used in organic electronic devices. The inclusion of both cyano and iodo functional groups in the target molecule suggests potential for both electron-transporting (n-type) and hole-transporting (p-type) behavior, as cyano groups are electron-withdrawing and halogens can influence molecular packing and electronic coupling.

The following table summarizes key performance metrics for a selection of relevant organic semiconductors. It is important to note that direct comparisons are challenging due to variations in device architecture, fabrication conditions, and measurement protocols.

Compound ClassSpecific Material ExampleDevice TypeKey Performance MetricValue
Naphthalene-Based Emitters Phenoxazine-Naphthalene DerivativeOLEDMaximum External Quantum Efficiency (EQE)11% (Green Emission)[1]
Acenes (p-type) Pentacene Derivative (C13H27 substituted)OFETHole Mobility (μh)2.9 cm²/Vs[2]
Rubrene (Single Crystal)OFETHole Mobility (μh)~8 cm²/Vs[3]
C8-BTBT:C16IDT-BT BlendOFETHole Mobility (μh)> 13 cm²/Vs[4]
Fluorinated Acenes (n-type) Perfluoronated PentaceneOFETElectron Mobility (μe)0.11 cm²/Vs[2]
Fullerenes (n-type) Fullerene (C60) DerivativeOFETElectron Mobility (μe)0.15 cm²/Vs[2]

Experimental Protocols for Device Fabrication and Characterization

The following sections outline generalized experimental procedures for the fabrication and testing of OLEDs and OFETs, which would be applicable for evaluating the performance of this compound.

Organic Light-Emitting Diode (OLED) Fabrication

A common method for fabricating small-molecule OLEDs is thermal evaporation in a high-vacuum chamber. A typical device architecture consists of several organic layers sandwiched between a transparent anode (e.g., Indium Tin Oxide - ITO) and a metallic cathode (e.g., Aluminum).

Substrate Preparation:

  • ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.

Organic and Metal Layer Deposition:

  • A hole transport layer (HTL), such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited onto the ITO.

  • An emissive layer (EML), which would incorporate this compound as either a host or a dopant, is deposited on the HTL.

  • A hole-blocking layer (HBL), for instance, bis(2-methyl-8-quinolinolato)-4-(phenylphenyl)aluminum (BAlq), is then added.

  • An electron transport layer (ETL), such as tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited.

  • Finally, a low work function metal cathode, often a bilayer of lithium fluoride (LiF) and aluminum (Al), is evaporated to complete the device.

Encapsulation:

  • To prevent degradation from atmospheric moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

Organic Field-Effect Transistor (OFET) Fabrication

OFETs are typically fabricated in a bottom-gate, top-contact or bottom-contact configuration on a silicon wafer with a silicon dioxide (SiO₂) dielectric layer.

Substrate Preparation:

  • A heavily doped silicon wafer with a thermally grown SiO₂ layer serves as the substrate and gate electrode.

  • The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

Organic Semiconductor Deposition:

  • This compound would be deposited onto the treated SiO₂ surface. This can be done via thermal evaporation for small molecules or spin-coating from a solution if the material is soluble.

Source and Drain Electrode Deposition:

  • Gold (Au) is commonly used for source and drain electrodes and is deposited through a shadow mask via thermal evaporation to define the channel length and width.

Device Characterization:

  • The current-voltage (I-V) characteristics of the OFET are measured in a controlled environment (e.g., a probe station in a nitrogen-filled glovebox or in a vacuum) using a semiconductor parameter analyzer. Key parameters such as charge carrier mobility and the on/off ratio are extracted from the transfer and output curves.

Logical Workflow and Signaling Pathways

To visualize the process of evaluating a new material like this compound, the following diagrams illustrate the general experimental workflow and a conceptual signaling pathway for charge transport in an OFET.

experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing & Analysis synthesis Synthesis of this compound purification Purification (e.g., Sublimation, Chromatography) synthesis->purification photophysical Photophysical Properties (UV-Vis, PL) purification->photophysical electrochemical Electrochemical Properties (CV) purification->electrochemical thermal Thermal Properties (TGA, DSC) purification->thermal oled_fab OLED Fabrication electrochemical->oled_fab ofet_fab OFET Fabrication electrochemical->ofet_fab oled_test OLED Performance (EQE, Luminance, Spectrum) oled_fab->oled_test ofet_test OFET Performance (Mobility, On/Off Ratio) ofet_fab->ofet_test stability Device Stability Testing oled_test->stability ofet_test->stability

Experimental workflow for a new organic semiconductor.

charge_transport_pathway Source Source Electrode Semiconductor This compound Layer Source->Semiconductor Hole Injection Drain Drain Electrode Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric Electric Field Application Dielectric->Semiconductor Charge Accumulation Semiconductor->Drain Hole Collection

References

A Comparative Guide to Cyanation Reagents for Naphthalene Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group onto a naphthalene scaffold is a critical transformation in the synthesis of a wide array of valuable compounds, from pharmaceuticals to materials. The choice of cyanation reagent is paramount, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of common cyanation reagents for naphthalene substrates, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

Performance Comparison of Cyanation Reagents

The following table summarizes the performance of four common cyanation reagents in the conversion of bromonaphthalene to cyanonaphthalene. While reaction conditions can be further optimized for specific substituted naphthalenes, this data provides a baseline for comparison.

Cyanation ReagentCatalyst SystemSubstrateProductYield (%)Key Features & Considerations
Copper(I) Cyanide (CuCN) None (or Cu catalyst)1-Iodonaphthalene1-Cyanonaphthalene~70-90%Traditional Rosenmund-von Braun reaction; often requires high temperatures and stoichiometric amounts of reagent. Best suited for iodo- and bromonaphthalenes. Can have issues with sensitive functional groups.
Zinc Cyanide (Zn(CN)₂) / Palladium Pd₂(dba)₃ / dppf1-Bromonaphthalene1-Cyanonaphthalene~85-95%Milder reaction conditions compared to CuCN.[1] Zn(CN)₂ is less toxic than alkali metal cyanides.[1] Good functional group tolerance.[1]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) / Palladium Pd(OAc)₂ (ligandless) or with ligands1-Bromonaphthalene1-Cyanonaphthalene~83-96%Non-toxic and inexpensive cyanide source.[2] Often requires a base and can be performed in aqueous or organic solvents.[2][3]
Trimethylsilyl Cyanide (TMSCN) / Palladium Pd(PPh₃)₄ / CuINaphthyl triflateCyanonaphthaleneVariableVersatile reagent for various substrates including triflates. Often used for more complex or sensitive substrates. Can be more expensive.

Experimental Protocols

Detailed methodologies for the cyanation of naphthalene substrates using the compared reagents are provided below. These protocols are representative examples and may require optimization for specific substituted naphthalenes.

Cyanation using Copper(I) Cyanide (Rosenmund-von Braun Reaction)

This protocol is a classic method for the cyanation of aryl halides.

Reaction:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-iodonaphthalene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to dissolve the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 1-cyanonaphthalene.

Palladium-Catalyzed Cyanation using Zinc Cyanide

This method offers a milder and more functional group tolerant approach.[1]

Reaction:

Procedure:

  • To a dried Schlenk tube, add 1-bromonaphthalene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF or DMAc as the solvent.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with aqueous ammonia and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield 1-cyanonaphthalene.

Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol utilizes a non-toxic and inexpensive cyanide source.[2]

Reaction:

Procedure:

  • In a reaction vessel, combine 1-bromonaphthalene (1.0 eq), potassium ferrocyanide (0.4 eq), sodium carbonate (1.5 eq), and Pd(OAc)₂ (0.01 eq).

  • Add a suitable solvent, such as DMAc or a mixture of dioxane and water.[2][3]

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 120-140 °C and stir vigorously.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and add water.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Cyanation using Trimethylsilyl Cyanide

This method is particularly useful for substrates like triflates.

Reaction:

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-naphthyl triflate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add a dry, aprotic solvent such as THF or acetonitrile.

  • Add trimethylsilyl cyanide (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress.

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the resulting crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for a palladium-catalyzed cyanation reaction and the logical relationship in selecting a cyanation reagent.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Naphthalene Substrate, Palladium Catalyst, Ligand, and Cyanide Source B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/GC) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Purify by Chromatography H->I J J I->J Characterize Product (NMR, MS) G Start Select Naphthalene Substrate SubstrateType Substrate Type? Start->SubstrateType Halide Bromo- or Iodo-naphthalene SubstrateType->Halide Halide Triflate Naphthyl Triflate SubstrateType->Triflate Triflate Toxicity Toxicity a Major Concern? Halide->Toxicity CuCN Consider CuCN (Traditional) Halide->CuCN High Temp Tolerable TMSCN Use TMSCN/Pd Triflate->TMSCN K4FeCN6 Use K4[Fe(CN)6]/Pd Toxicity->K4FeCN6 Yes ZnCN2 Use Zn(CN)2/Pd Toxicity->ZnCN2 No

References

A Comparative Guide to DFT Calculations for -Cyano-5-iodonaphthalene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for three common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to the hypothetical reaction mechanisms of 1-Cyano-5-iodonaphthalene. Due to the limited availability of specific studies on this particular molecule, this guide leverages data from closely related analogues, primarily 1-iodonaphthalene and other aryl halides, to provide a foundational understanding and comparative framework. The experimental data presented serves as a benchmark for the theoretical calculations.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data from DFT calculations and experimental findings for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving substrates analogous to this compound. This allows for a direct comparison of reaction efficiencies and conditions.

Reaction TypeReactantsCatalyst SystemSolventBaseActivation Energy (kcal/mol) - DFTReaction Enthalpy (kcal/mol) - DFTExperimental Yield (%)
Suzuki-Miyaura 1-Iodonaphthalene + Phenylboronic acidPd(PPh₃)₄TolueneNa₂CO₃Data not available for this specific reactionData not available for this specific reaction~95%
Sonogashira 1-Iodonaphthalene + PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine-Data not available for this specific reactionData not available for this specific reaction90-98%
Buchwald-Hartwig 1-Iodonaphthalene + AnilinePd₂(dba)₃ / XantphosTolueneCs₂CO₃Data not available for this specific reactionData not available for this specific reactionHigh yields reported for similar systems

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on literature for similar aryl iodides.

Suzuki-Miyaura Coupling of 1-Iodonaphthalene

Objective: To synthesize 1-phenylnaphthalene from 1-iodonaphthalene and phenylboronic acid.

Materials:

  • 1-Iodonaphthalene

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried round-bottom flask is charged with 1-iodonaphthalene (1 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Pd(PPh₃)₄ (0.03 mmol) is added to the flask under the inert atmosphere.

  • Degassed toluene (5 mL) and degassed water (1 mL) are added via syringe.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-phenylnaphthalene.

Sonogashira Coupling of 1-Iodonaphthalene

Objective: To synthesize 1-(phenylethynyl)naphthalene from 1-iodonaphthalene and phenylacetylene.

Materials:

  • 1-Iodonaphthalene

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of 1-iodonaphthalene (1 mmol) in triethylamine (10 mL) under an inert atmosphere, PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are added.

  • Phenylacetylene (1.1 mmol) is then added dropwise to the mixture.

  • The reaction is stirred at room temperature for 6-12 hours, with reaction progress monitored by TLC.

  • After completion, the triethylammonium iodide salt is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by column chromatography to afford 1-(phenylethynyl)naphthalene.

Buchwald-Hartwig Amination of 1-Iodonaphthalene

Objective: To synthesize N-phenylnaphthalen-1-amine from 1-iodonaphthalene and aniline.

Materials:

  • 1-Iodonaphthalene

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.015 mmol), and cesium carbonate (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • 1-Iodonaphthalene (1 mmol), aniline (1.2 mmol), and anhydrous, degassed toluene (5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield N-phenylnaphthalen-1-amine.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a DFT calculation for a reaction mechanism and a generalized catalytic cycle for a cross-coupling reaction.

DFT_Workflow cluster_pre Pre-calculation cluster_dft DFT Calculations cluster_post Post-calculation Analysis start Define Reactants, Products, and Reaction Type mol_build Build Initial Molecular Geometries start->mol_build geom_opt Geometry Optimization of Reactants and Products mol_build->geom_opt ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search freq_calc Frequency Calculation to Confirm Minima and TS ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc energy_analysis Calculate Activation Energy and Reaction Enthalpy irc_calc->energy_analysis results Analyze Results and Compare with Experiment energy_analysis->results

Caption: A logical workflow for DFT calculations of a reaction mechanism.

Catalytic_Cycle catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-I Bond Cleavage) catalyst->oxidative_addition Ar-I intermediate1 Pd(II) Intermediate oxidative_addition->intermediate1 transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) intermediate1->transmetalation Nucleophile intermediate2 Pd(II) Intermediate with Coupling Partners transmetalation->intermediate2 reductive_elimination Reductive Elimination (C-C or C-N Bond Formation) intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product Coupled Product reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

While specific DFT data for the reactions of this compound remains elusive in the current literature, this guide provides a robust comparative framework based on analogous systems. The provided experimental protocols offer a starting point for laboratory investigations, and the workflow diagrams serve as a conceptual guide for computational studies. Researchers are encouraged to use this information as a foundation for their own detailed DFT calculations and experimental work on this specific and potentially valuable molecule. The comparison of different cross-coupling reactions highlights the versatility of palladium catalysis in forming new carbon-carbon and carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry.

Safety Operating Guide

Prudent Disposal of 1-Cyano-5-iodonaphthalene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Plan for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Cyano-5-iodonaphthalene, a halogenated aromatic nitrile, is critical to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a conservative approach combining guidelines for halogenated organic compounds and cyanide-containing materials is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous substance. Based on the known hazards of related compounds like 1-iodonaphthalene, it is likely to be a skin and eye irritant.[1][2] The presence of the cyano group suggests potential toxicity if ingested, inhaled, or absorbed through the skin.

Required PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

II. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleanup.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

III. Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Segregation and Collection

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), reaction residues, and surplus material, must be collected in a dedicated hazardous waste container.[5][6]

  • Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound," "Halogenated Organic Waste," and "Cyanide-Containing Waste."

Step 2: On-site Neutralization of Cyanide (for aqueous solutions, if applicable and permitted)

For dilute aqueous waste streams containing this compound, a chemical neutralization step to destroy the cyanide moiety may be considered, subject to institutional and local regulations. This process should only be performed by trained personnel in a controlled environment.

A common method for cyanide neutralization is oxidation with sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions.[7] This converts the toxic cyanide to the less toxic cyanate.

Caution: This reaction can be exothermic and may produce hazardous fumes. It must be performed in a fume hood with appropriate monitoring.

Step 3: Final Disposal

The primary disposal route for this compound and its associated waste is through a licensed hazardous waste disposal company.[5]

  • Halogenated Waste Stream: This compound should be disposed of in a designated halogenated organic waste stream.[8][9] Halogenated wastes are typically incinerated at high temperatures to ensure complete destruction.

  • Consult your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on waste container types, labeling requirements, and pickup schedules for hazardous waste.

IV. Quantitative Disposal Guidelines

The following table summarizes general quantitative limits that often apply to laboratory hazardous waste. Specific limits may vary by institution and jurisdiction.

ParameterGuidelineCitation
Small Quantities A few grams or milliliters[4]
Container Fill Level Do not fill containers beyond 90% capacity to allow for expansion.[9]
Satellite Accumulation Partially filled, properly labeled containers may remain in a designated Satellite Accumulation Area.[5]

V. Experimental Protocols

Protocol for Small-Scale Decontamination of Glassware:

  • Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual this compound.

  • Collect the solvent rinse as halogenated organic hazardous waste.

  • Wash the glassware with soap and water.

  • Perform a final rinse with deionized water.

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) is_aqueous Is the waste an aqueous solution? start->is_aqueous neutralization Cyanide Neutralization (if permitted) is_aqueous->neutralization Yes collect_halogenated Collect in Labeled Halogenated Waste Container is_aqueous->collect_halogenated No neutralization->collect_halogenated ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_halogenated->ehs_pickup end Proper Disposal ehs_pickup->end

Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.